Product packaging for Mollisin(Cat. No.:CAS No. 667-92-5)

Mollisin

Cat. No.: B1207777
CAS No.: 667-92-5
M. Wt: 313.1 g/mol
InChI Key: LBLPBDUCKUHMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mollisine is a naphthoquinone.
Mollisin has been reported in Mollisia caesia and Mollisia with data available.
halometabolite of Mollisia caesia;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2O4 B1207777 Mollisin CAS No. 667-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

667-92-5

Molecular Formula

C14H10Cl2O4

Molecular Weight

313.1 g/mol

IUPAC Name

8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione

InChI

InChI=1S/C14H10Cl2O4/c1-5-3-7(17)10-8(18)4-6(2)12(19)11(10)9(5)13(20)14(15)16/h3-4,14,17H,1-2H3

InChI Key

LBLPBDUCKUHMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)C=C(C(=O)C2=C1C(=O)C(Cl)Cl)C)O

Other CAS No.

667-92-5

Synonyms

mollisin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Biosynthesis of Mollisin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Dichloronaphthoquinone from Mollisia caesia

Abstract

Mollisin, a dichloronaphthoquinone derivative, is a secondary metabolite produced by the fungus Mollisia caesia. First identified in 1957, its unique chemical structure and biosynthetic origin as a polyketide have since been subjects of scientific inquiry. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological activities of this compound. It details the experimental protocols for its isolation and characterization, presents available quantitative data, and visualizes the key biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and natural product chemistry.

Introduction

The genus Mollisia encompasses a diverse group of fungi, many of which are saprotrophs found on decaying plant matter[1]. Within this genus, Mollisia caesia is notable for its production of this compound, a dichlorinated naphthoquinone[1][2]. The discovery of this compound opened an avenue for investigating the biosynthesis of halogenated natural products in fungi. This guide synthesizes the current knowledge on this compound, with a focus on its chemical synthesis by the fungal machinery.

Discovery and Structure Elucidation

This compound was first reported as a dichloronaphthoquinone derivative isolated from Mollisia caesia in 1957. Subsequent studies focused on elucidating its precise chemical structure, which was determined to be 8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethyl-1,4-naphthalenedione[2]. The structure was confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[3].

Physicochemical Properties of this compound
PropertyValue/Description
Molecular Formula C₁₄H₁₀Cl₂O₄
IUPAC Name 8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione
Appearance Yellow crystalline solid
Solubility Soluble in organic solvents such as chloroform and acetone.

Biosynthesis of this compound

The biosynthesis of this compound in Mollisia caesia proceeds via a single-chain polyketide pathway[3]. This was determined through isotopic labeling studies using [2-¹³C]acetate and [1,2-¹³C₂]acetate, followed by NMR analysis of the resulting this compound.

The key steps in the proposed biosynthetic pathway are:

  • Polyketide Chain Assembly: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the naphthalene ring system.

  • Chlorination: A crucial step in the biosynthesis is the dichlorination of a reactive methylene group. This reaction is catalyzed by a chloroperoxidase[3].

  • Chain Scission: It is presumed that chain scission occurs in conjunction with the dichlorination step[3].

Key Enzymes in this compound Biosynthesis

While the complete enzymatic machinery has not been fully characterized, two key enzyme classes are known to be involved:

  • Polyketide Synthase (PKS): A Type I iterative PKS is responsible for the assembly of the polyketide backbone. The specific gene cluster encoding the this compound PKS in Mollisia caesia has not yet been identified.

  • Chloroperoxidase: This enzyme facilitates the incorporation of two chlorine atoms into the this compound precursor. The activity of a chloroperoxidase has been detected in mycelial extracts of Mollisia caesia[3].

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed single-chain polyketide pathway for this compound biosynthesis.

Mollisin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization naphthoquinone_intermediate Naphthoquinone Intermediate cyclization->naphthoquinone_intermediate chloroperoxidase Chloroperoxidase naphthoquinone_intermediate->chloroperoxidase This compound This compound chloroperoxidase->this compound

Caption: Proposed biosynthetic pathway of this compound in Mollisia caesia.

Experimental Protocols

Fungal Culture and this compound Production

Mollisia caesia can be cultured on standard fungal media to produce this compound.

Protocol for Culturing Mollisia caesia

  • Media Preparation: Prepare 2% malt extract agar or potato dextrose agar plates[1].

  • Inoculation: Inoculate the agar plates with ascospores or mycelial plugs of Mollisia caesia.

  • Incubation: Incubate the plates at room temperature (approximately 20-25°C) in the dark.

  • Submerged Fermentation (for larger scale production):

    • Inoculate a liquid medium (e.g., potato dextrose broth) with mycelia from the agar plates.

    • Incubate in a shaker incubator at an appropriate speed and temperature for several days to weeks to allow for fungal growth and this compound production.

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from fungal cultures.

Extraction and Purification Workflow

Mollisin_Purification start Mollisia caesia Culture Broth filtration Filtration start->filtration mycelia Mycelia filtration->mycelia filtrate Culture Filtrate filtration->filtrate extraction Solvent Extraction (e.g., Chloroform) filtrate->extraction crude_extract Crude this compound Extract extraction->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration concentrated_extract Concentrated Extract concentration->concentrated_extract chromatography Chromatography (e.g., Silica Gel Column) concentrated_extract->chromatography fractions Fractions Containing this compound chromatography->fractions crystallization Crystallization fractions->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Characterization of this compound

The structure of purified this compound is confirmed using modern spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

Chloroperoxidase Activity Assay

The activity of chloroperoxidase in Mollisia caesia extracts can be assayed using monochlorodimedone as a substrate[3].

Protocol for Chloroperoxidase Assay

  • Preparation of Cell Extract:

    • Harvest mycelium from 19-day old cultures and wash with 0.1 M phosphate buffer (pH 7.0) by centrifugation.

    • Resuspend the mycelium in twice its volume of buffer and disrupt using a sonic oscillator.

    • Clarify the homogenate by centrifugation (10,000 x g for 30 min) to obtain the cell extract[3].

  • Assay Procedure:

    • The assay is based on the increase in absorbance at 278 nm that accompanies the formation of dichlorodimedone from monochlorodimedone[3].

    • Prepare a reaction mixture containing the cell extract, monochlorodimedone, and a suitable buffer.

    • Monitor the change in absorbance at 278 nm over time using a spectrophotometer.

Biological Activity of this compound

Information regarding the specific biological activities of this compound, including quantitative data such as Minimum Inhibitory Concentrations (MIC) against microbial strains or half-maximal inhibitory concentrations (IC₅₀) against cancer cell lines, is not extensively documented in publicly available literature. Further research is required to fully elucidate the pharmacological potential of this fungal metabolite.

Conclusion and Future Perspectives

This compound remains an intriguing fungal secondary metabolite with a unique dichlorinated structure synthesized via a polyketide pathway. While its discovery and the general outline of its biosynthesis have been established, significant gaps in our knowledge remain. Future research should focus on:

  • Genomic Analysis: Identifying the complete biosynthetic gene cluster for this compound in Mollisia caesia to understand the specific enzymes involved and their regulation.

  • Quantitative Bioactivity Studies: A thorough evaluation of the antimicrobial and cytotoxic potential of this compound is necessary to determine its therapeutic relevance.

  • Optimization of Production: Developing optimized fermentation protocols to increase the yield of this compound for further study and potential applications.

A deeper understanding of the biosynthesis and biological function of this compound will not only contribute to the field of natural product chemistry but may also unveil new avenues for drug discovery and development.

References

The Biosynthesis of Mollisin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollisin, a dichlorinated naphthoquinone produced by the fungus Mollisia caesia, has attracted scientific interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It is established that this compound is synthesized via a single-chain polyketide pathway, with acetate serving as the primary precursor. Key enzymatic activities implicated in this pathway include a polyketide synthase (PKS) and a chloroperoxidase. This document details the proposed biosynthetic steps, summarizes the experimental evidence supporting this pathway, and provides generalized protocols for key experiments. While the fundamental pathway has been outlined, the specific biosynthetic gene cluster and the detailed characteristics of the involved enzymes remain to be elucidated, presenting opportunities for future research.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a single-chain polyketide pathway. This pathway involves the iterative condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes cyclization, aromatization, and tailoring reactions to yield the final this compound molecule.

The core of the pathway is driven by a Type I Polyketide Synthase (PKS), which is a large, multi-domain enzyme. The process begins with a starter unit, acetyl-CoA, and is followed by the sequential addition of extender units, derived from malonyl-CoA. Each extension step involves a decarboxylative Claisen condensation, a reaction inherently catalyzed by the ketosynthase (KS) domain of the PKS.

Following the assembly of the polyketide chain, it is believed to undergo cyclization and aromatization to form a naphthoquinone scaffold. A key tailoring step is the dichlorination of the molecule, which is catalyzed by a chloroperoxidase.

Mollisin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) (Iterative Decarboxylative Condensation) AcetylCoA->PKS MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->PKS Polyketide_Chain Poly-β-keto Chain PKS->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Naphthoquinone_Intermediate Naphthoquinone Intermediate Cyclization->Naphthoquinone_Intermediate Chloroperoxidase Chloroperoxidase Naphthoquinone_Intermediate->Chloroperoxidase This compound This compound Chloroperoxidase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in this compound Biosynthesis

While the specific enzymes of the this compound pathway have not been isolated and characterized, their activities have been inferred from experimental data.

  • Polyketide Synthase (PKS): This enzyme is central to the biosynthesis, responsible for assembling the carbon backbone of this compound from acetate units. The single-chain nature of the pathway suggests a multi-domain, iterative Type I PKS.

  • Chloroperoxidase: The presence of two chlorine atoms in the this compound structure strongly indicates the action of a halogenating enzyme. Studies have confirmed chloroperoxidase activity in cell extracts of Mollisia caesia.[1][2] This enzyme is responsible for the dichlorination of a reactive methylene group on a polyketide precursor.[1][2]

  • Decarboxylase Activity: Decarboxylation is a fundamental step in polyketide biosynthesis, occurring during the chain elongation process catalyzed by the ketosynthase (KS) domain of the PKS. No evidence suggests the involvement of a separate decarboxylase for other steps in the pathway.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics and yields of the this compound biosynthetic pathway. Future research, upon identification and characterization of the biosynthetic gene cluster and individual enzymes, will be crucial to populate the following parameters.

ParameterValueMethod of DeterminationReference
Polyketide Synthase
Km for Acetyl-CoAData not availableEnzyme Assay
Km for Malonyl-CoAData not availableEnzyme Assay
kcatData not availableEnzyme Assay
Chloroperoxidase
Km for Naphthoquinone IntermediateData not availableEnzyme Assay
kcatData not availableEnzyme Assay
Overall Pathway
Molar yield from AcetateData not availableIsotopic Labeling/Metabolic Flux Analysis

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on key experimental techniques. Below are detailed, generalized protocols for these methods.

Isotopic Labeling for Polyketide Pathway Elucidation

This protocol describes a general workflow for using stable isotope-labeled precursors to trace the biosynthetic origin of a polyketide like this compound.

Isotopic_Labeling_Workflow Start Start: Culture of Mollisia caesia Supplementation Supplement with Isotope-Labeled Precursor (e.g., [2-²H₃]acetate) Start->Supplementation Incubation Incubation and Fungal Growth Supplementation->Incubation Extraction Extraction of This compound Incubation->Extraction Purification Purification of Labeled this compound (e.g., Chromatography) Extraction->Purification Analysis Analysis by NMR Spectroscopy Purification->Analysis End End: Determination of Labeling Pattern Analysis->End

Caption: Workflow for isotopic labeling experiments.

Protocol:

  • Culture Preparation: Inoculate a suitable liquid culture medium with Mollisia caesia. Grow the culture under optimal conditions (temperature, agitation, light) to the mid-logarithmic phase of growth.

  • Precursor Preparation: Prepare a sterile stock solution of the isotope-labeled precursor, for example, [2-²H₃]acetate.

  • Supplementation: Add the labeled precursor to the fungal culture. The final concentration should be optimized to ensure incorporation without toxicity.

  • Incubation: Continue the incubation for a period that allows for the biosynthesis and accumulation of this compound.

  • Harvesting and Extraction: Harvest the fungal mycelium and/or culture broth. Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the labeled this compound from the crude extract using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

  • NMR Analysis: Dissolve the purified labeled this compound in a suitable deuterated solvent. Acquire ¹H and ²H NMR spectra.[1]

  • Data Interpretation: Compare the spectra of the labeled and unlabeled this compound to determine the positions and extent of isotopic enrichment. This information reveals the origin of the carbon skeleton.

Chloroperoxidase Activity Assay

This protocol details a spectrophotometric assay to detect chloroperoxidase activity using monochlorodimedone as a substrate.[1][2]

Chloroperoxidase_Assay_Workflow Start Start: Prepare Fungal Cell-Free Extract Reaction_Mix Prepare Reaction Mixture: - Buffer - KCl - Monochlorodimedone - Cell-Free Extract Start->Reaction_Mix Initiation Initiate Reaction with H₂O₂ Reaction_Mix->Initiation Measurement Monitor Decrease in Absorbance at 278 nm Initiation->Measurement Calculation Calculate Enzyme Activity Measurement->Calculation End End: Activity in units/mg protein Calculation->End

Caption: Workflow for the chloroperoxidase activity assay.

Protocol:

  • Preparation of Cell-Free Extract:

    • Harvest Mollisia caesia mycelia from a culture producing this compound.

    • Wash the mycelia with a suitable buffer (e.g., 100 mM citric acid buffer with 100 mM potassium phosphate, pH 2.75).

    • Disrupt the cells by methods such as sonication or grinding in liquid nitrogen.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant as the cell-free extract.

  • Assay Reagents:

    • Buffer: 100 mM Citric Acid Buffer with 100 mM Potassium Phosphate, pH 2.75.

    • Substrate Solution: 0.1 mM Monochlorodimedone with 20 mM Potassium Chloride in the assay buffer.

    • Initiator: 0.3% (v/v) Hydrogen Peroxide solution.

  • Assay Procedure:

    • In a quartz cuvette, combine the substrate solution and the cell-free extract.

    • Place the cuvette in a spectrophotometer and equilibrate to 25°C.

    • Initiate the reaction by adding the hydrogen peroxide solution and mix immediately.

    • Monitor the decrease in absorbance at 278 nm over time.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA₂₇₈/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of monochlorodimedone. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of monochlorodimedone per minute.

Future Outlook and Research Directions

The study of this compound biosynthesis is an area ripe for further investigation. The primary next step is the identification and characterization of the this compound biosynthetic gene cluster (BGC) in Mollisia caesia. This can be achieved through genome sequencing and bioinformatic analysis, followed by gene knockout and heterologous expression studies to confirm the function of the genes within the cluster.

Once the BGC is identified, the individual enzymes, particularly the polyketide synthase and the chloroperoxidase, can be overexpressed, purified, and subjected to detailed biochemical and structural analyses. This will provide a deeper understanding of the catalytic mechanisms, substrate specificities, and protein-protein interactions that govern the precise assembly of the this compound molecule. This knowledge will not only complete our understanding of this fascinating natural product but may also open avenues for the bioengineering of novel chlorinated polyketides with potential applications in medicine and agriculture.

References

Mollisin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

It has come to our attention that the term "Mollisin" refers to more than one distinct chemical compound in scientific literature. To provide you with an accurate and relevant in-depth technical guide, please clarify which of the following molecules you are interested in:

Compound 1: this compound (a dichlorinated naphthoquinone)

  • Chemical Name: 8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione

  • Molecular Formula: C₁₄H₁₀Cl₂O₄

  • Key Reported Activities: Antifungal properties.

Compound 2: this compound (a protein)

  • Source: Isolated from the chestnut Castanea mollissima.

  • Class: Thaumatin-like protein (TLP).

  • Key Reported Activities: Antifungal activity and inhibition of HIV-1 reverse transcriptase.

Once you specify the compound of interest, we will proceed with generating the detailed technical guide, including its chemical structure, properties, relevant biological data, experimental protocols, and pathway diagrams as requested.

Spectroscopic Profile of Mollisin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Mollisin, a naturally occurring naphthoquinone derivative. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. This document compiles and presents Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for acetylated this compound.

Data Presentation

Table 1: ¹³C NMR Spectroscopic Data for Acetylated this compound

Carbon NumberChemical Shift (δ) in ppm
1182.2
2148.9
3134.4
4182.2
4a132.5
5138.8
6125.5
7137.2
8119.8
8a132.5
9160.2
10110.1
11132.5
12 (Cl)-
13 (CH₃)20.7
14 (CH₃)20.7
15 (OCOCH₃)169.4
16 (OCOCH₃)20.7

Note: Data obtained from a study on the biosynthesis of this compound where it was converted to this compound acetate for analysis. The numbering of the carbon atoms may vary depending on the nomenclature used.

¹H NMR Data:

Detailed ¹H NMR data for this compound was not explicitly found in the searched literature. However, analysis of the structure of acetylated this compound would be expected to show signals corresponding to the aromatic protons on the naphthoquinone core, the methyl protons, and the acetyl methyl protons.

Experimental Protocols

NMR Spectroscopy of Acetylated this compound

The ¹³C NMR spectrum of acetylated this compound was recorded on a spectrometer operating at a frequency of 67.92 MHz. The sample was prepared by dissolving it in a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common solvent for NMR analysis of organic compounds. To enhance the signal-to-noise ratio, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) was added. The spectrum was obtained using proton noise-decoupling and Fourier transform techniques. For natural abundance samples, a significant number of transients (e.g., 10,000) with a pulse delay were acquired to obtain a clear spectrum. For isotopically enriched samples, the number of transients and pulse delay were adjusted accordingly to obtain optimal results.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Data Presentation

Specific high-resolution mass spectrometry data for this compound, including the exact mass of the molecular ion and its fragmentation pattern, were not available in the public domain search results. However, based on its chemical structure (C₁₄H₁₀Cl₂O₄), the expected nominal mass of the most abundant isotopes would be approximately 312 g/mol .

Experimental Protocols

General Protocol for Mass Spectrometry of Natural Products

A typical experimental protocol for obtaining the mass spectrum of a natural product like this compound would involve the following steps:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: A soft ionization technique is generally preferred to minimize fragmentation and observe the molecular ion. Common methods include:

    • Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed to provide information about the molecule's connectivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Data Presentation

Specific IR absorption data for this compound was not found in the searched literature. However, based on its structure, the IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • C=O (carbonyl) stretching: Strong absorptions in the region of 1650-1700 cm⁻¹ for the quinone carbonyl groups.

  • C=C (aromatic) stretching: Absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl (chloro) stretching: Absorptions typically in the 600-800 cm⁻¹ region.

  • C-O (ether) stretching: If applicable, in the 1000-1300 cm⁻¹ region.

Experimental Protocols

General Protocol for Infrared Spectroscopy of a Solid Sample

To obtain an IR spectrum of a solid compound like this compound, one of the following sample preparation methods is typically used:

  • KBr Pellet: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer.

  • Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to create a thick suspension (mull). The mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis. The spectrum of Nujol itself must be taken into account when interpreting the results.

  • Attenuated Total Reflectance (ATR): The solid sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide) through which the IR beam is passed. This technique requires minimal sample preparation.

The prepared sample is then placed in the sample compartment of an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Natural Product cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Fungus) Extraction Extraction NaturalSource->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure Proposed Structure of this compound Data_Integration->Structure

Spectroscopic Analysis Workflow

The Biological Activity of Mollisin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the biological activities of Mollisin, a 28 kDa thaumatin-like protein (TLP) isolated from the Chinese chestnut, Castanea mollissima. Primarily recognized for its potent antifungal properties, this compound also exhibits inhibitory effects against HIV-1 reverse transcriptase. This document synthesizes the available quantitative data on its efficacy, details the experimental protocols for assessing its activity, and elucidates its proposed mechanisms of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel, naturally derived proteins.

Introduction to this compound

This compound is a thaumatin-like protein (TLP) with a molecular mass of 28 kDa, purified from the seeds of the Chinese chestnut, Castanea mollissima[1]. TLPs are a class of pathogenesis-related (PR-5) proteins found in plants, known for their roles in host defense, particularly against fungal pathogens[2]. This compound is distinguished by its significant in-vitro antifungal activity against several plant pathogenic fungi and its ability to inhibit viral enzymes[1]. Unlike some other antifungal proteins, this compound does not exhibit mitogenic activity towards mouse splenocytes, suggesting a degree of specificity in its biological interactions[1].

Biological Activities of this compound

The primary biological activities of this compound documented in the scientific literature are its antifungal and anti-retroviral effects.

Antifungal Activity

This compound has demonstrated potent inhibitory activity against the mycelial growth of various fungal species. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), varies depending on the target fungus[1]. The protein's antifungal potency is reported to be higher than that of other known thaumatin-like proteins, such as those from French beans and kiwi fruit[1].

Anti-HIV Activity

In addition to its antifungal effects, this compound has been shown to inhibit the enzymatic activity of HIV-1 reverse transcriptase, a critical enzyme for the replication of the human immunodeficiency virus[1].

Quantitative Efficacy Data

The biological activities of this compound have been quantified to determine its potency. The following tables summarize the available IC50 data.

Table 1: Antifungal Activity of this compound

Fungal Species IC50 (µM) Reference
Fusarium oxysporum 0.83 [1]
Mycosphaerella arachidicola 6.48 [1]

| Physalospora piricola | 9.21 |[1] |

Table 2: Anti-HIV Activity of this compound

Target Enzyme IC50 (µM) Reference

| HIV-1 Reverse Transcriptase | 14 |[1] |

Mechanism of Action

Antifungal Mechanism

As a thaumatin-like protein, this compound's antifungal mechanism is believed to involve the disruption of fungal cell wall and membrane integrity. This multi-step process is initiated by the protein's interaction with key structural components of the fungal cell.

  • Binding to β-1,3-glucans: TLPs are known to bind to β-1,3-glucans, which are essential polysaccharides in the fungal cell wall[2]. This interaction is a critical first step for the protein's antifungal action.

  • Membrane Permeabilization: Following binding, TLPs induce permeabilization of the fungal plasma membrane. This leads to the uncontrolled efflux of intracellular ions, such as potassium, and disrupts the electrochemical gradient necessary for cell survival[2][3].

  • Induction of Oxidative Stress: The disruption of membrane integrity can trigger the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage of lipids, proteins, and nucleic acids[2].

  • Cell Death: The cumulative effect of cell wall disorganization, membrane permeabilization, ion leakage, and oxidative stress results in the inhibition of mycelial growth and ultimately leads to fungal cell death[1][2][3].

Antifungal_Mechanism cluster_fungus Fungal Cell CellWall Cell Wall (β-1,3-glucans) Permeabilization Membrane Permeabilization CellWall->Permeabilization Triggers PlasmaMembrane Plasma Membrane CellDeath Cell Death This compound This compound (TLP) This compound->CellWall Binds Permeabilization->PlasmaMembrane IonLeakage Ion Leakage (K+) Permeabilization->IonLeakage ROS ROS Production Permeabilization->ROS IonLeakage->CellDeath Leads to ROS->CellDeath Leads to

Caption: Proposed antifungal mechanism of this compound.
Anti-HIV Mechanism

This compound's anti-HIV activity is attributed to the direct inhibition of the HIV-1 reverse transcriptase enzyme. This enzyme is responsible for converting the viral RNA genome into DNA, a crucial step for the integration of the virus into the host cell's genome. By binding to and inhibiting this enzyme, this compound prevents viral replication.

Anti_HIV_Mechanism This compound This compound RT HIV-1 Reverse Transcriptase This compound->RT Binds to Inhibition Inhibition This compound->Inhibition Replication Viral DNA Synthesis (Reverse Transcription) RT->Replication Catalyzes RT->Inhibition Inhibition->Replication Blocks

Caption: Inhibition of HIV-1 reverse transcriptase by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound

The purification of this compound from Castanea mollissima seeds involves a multi-step chromatographic process to isolate the 28 kDa protein.

  • Preparation of Crude Extract:

    • Homogenize shelled chestnut seeds in 10 mM Tris-HCl buffer (pH 7.3) using a blender.

    • Centrifuge the homogenate at approximately 13,000 rpm for 30 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant, which serves as the crude protein extract.

  • Ion-Exchange Chromatography (Anionic):

    • Apply the crude extract to a DEAE-cellulose column pre-equilibrated with the Tris-HCl buffer.

    • Wash the column with the same buffer to remove unbound proteins.

    • Elute bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the Tris-HCl buffer. Collect fractions and assay for antifungal activity.

  • Affinity Chromatography:

    • Pool the active fractions and apply them to an Affi-gel blue gel column to separate proteins based on affinity for the Cibacron Blue F3G-A dye.

    • Elute the bound proteins according to the manufacturer's instructions, typically using a high salt concentration.

  • Ion-Exchange Chromatography (Cationic):

    • Further purify the active fractions using a CM-Sepharose column, eluting with a salt gradient to separate proteins based on their positive charge.

  • Size-Exclusion Chromatography (FPLC):

    • As a final polishing step, apply the concentrated active fraction to a Superdex 75 FPLC column to separate proteins by molecular weight.

    • Collect fractions corresponding to a molecular mass of approximately 28 kDa.

  • Verification:

    • Analyze the purity of the final sample using SDS-PAGE, which should show a single band at 28 kDa.

Purification_Workflow start Chestnut Seeds homogenize Homogenization & Centrifugation start->homogenize crude Crude Supernatant homogenize->crude deae Anion Exchange (DEAE) crude->deae affi Affinity Chromatography deae->affi cm Cation Exchange (CM) affi->cm fplc Size Exclusion (FPLC) cm->fplc end Pure this compound (28 kDa) fplc->end

Caption: General workflow for the purification of this compound.
Antifungal Activity Assay (Microtiter Plate Method)

This protocol determines the IC50 of this compound against fungal mycelial growth.

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal species (e.g., Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth or sporulation is observed.

    • Prepare a spore suspension or mycelial fragment suspension in sterile Potato Dextrose Broth (PDB). Adjust the concentration to a standardized value (e.g., 5 x 10⁴ conidia/mL).

  • Assay Setup:

    • In a 96-well flat-bottom microtiter plate, add 50 µL of 2x concentrated PDB to each well.

    • Prepare a serial dilution of purified this compound in sterile water. Add 50 µL of each this compound dilution to the appropriate wells. Include a positive control (a known antifungal agent) and a negative control (sterile water, no protein).

    • Add 100 µL of the fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 25°C for 48-72 hours without shaking.

  • Data Acquisition:

    • Measure the optical density (OD) of each well at 600 nm using a microplate reader.

    • The OD is proportional to the fungal growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol is a standard colorimetric ELISA-based method for assessing RT inhibition.

  • Reagent Preparation:

    • Use a commercially available HIV-1 RT Assay Kit, which typically includes a microplate pre-coated with streptavidin, reaction buffer, dNTP mix (labeled with biotin and digoxigenin), recombinant HIV-1 RT enzyme, and detection reagents.

    • Prepare serial dilutions of purified this compound to be tested.

  • Reverse Transcription Reaction:

    • In reaction tubes, combine the reaction buffer, the dNTP mix, and a specific concentration of this compound or a control (e.g., buffer for 100% activity, a known RT inhibitor for positive control).

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the mixture at 37°C for 1 hour to allow for the synthesis of biotin- and digoxigenin-labeled DNA.

  • ELISA-based Detection:

    • Transfer the reaction mixture to the streptavidin-coated microplate wells. The biotin-labeled DNA will bind to the streptavidin.

    • Incubate at 37°C for 1 hour, then wash the wells to remove unbound reagents.

    • Add an anti-digoxigenin antibody conjugated to peroxidase (HRP) to each well. Incubate for 1 hour at 37°C. This antibody will bind to the digoxigenin-labeled DNA.

    • Wash the wells thoroughly to remove any unbound antibody-conjugate.

    • Add a peroxidase substrate (e.g., ABTS). The HRP enzyme will catalyze a color change.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm).

    • The absorbance is directly proportional to the amount of DNA synthesized and thus to the RT activity.

    • Calculate the percentage of RT inhibition for each this compound concentration and determine the IC50 value.

Mitogenic Activity Assay (MTT Assay)

This assay determines if this compound stimulates the proliferation of mouse splenocytes, a measure of mitogenic activity. This compound was found to be non-mitogenic[1].

  • Splenocyte Isolation:

    • Aseptically harvest spleens from mice.

    • Prepare a single-cell suspension by gently disrupting the spleen tissue through a cell strainer into RPMI-1640 medium.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the remaining splenocytes with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 (supplemented with 10% FBS, penicillin/streptomycin).

  • Cell Culture:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of medium containing various concentrations of this compound.

    • Include a positive control (a known mitogen like Concanavalin A or Phytohaemagglutinin) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • An increase in absorbance compared to the negative control indicates cell proliferation and thus mitogenic activity.

Conclusion and Future Perspectives

This compound, a thaumatin-like protein from Castanea mollissima, presents as a promising biomolecule with potent and specific biological activities. Its significant antifungal efficacy, coupled with its anti-retroviral properties, makes it a compelling candidate for further investigation in the fields of agriculture (as a potential bio-fungicide) and medicine. The lack of mitogenic activity is a favorable characteristic, suggesting a lower potential for non-specific immune stimulation.

Future research should focus on a more detailed characterization of its antifungal mechanism against a wider range of fungal pathogens, including those affecting human health. In vivo studies are necessary to validate the in vitro efficacy and to assess the safety and pharmacokinetic profile of this compound. Furthermore, exploring its potential synergistic effects with existing antifungal or antiviral drugs could open new avenues for combination therapies. The elucidation of its three-dimensional structure would provide invaluable insights for structure-activity relationship studies and the potential engineering of even more potent derivatives.

References

Preliminary Insights into the Antifungal Mechanism of Mollisin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a naturally occurring antifungal compound, has demonstrated notable inhibitory activity against a range of fungal pathogens. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide synthesizes the preliminary findings on the mode of action of this compound, focusing on its impact on fungal cellular processes. Due to the limited availability of specific quantitative data and detailed experimental protocols directly pertaining to this compound in publicly accessible literature, this document draws upon general antifungal research methodologies and analogous compound studies to propose a putative mechanistic framework and guide future research.

Putative Mechanisms of Antifungal Action

Based on the general understanding of antifungal compounds and the preliminary data available for compounds with similar activities, the mechanism of action of this compound is hypothesized to involve one or more of the following key cellular events:

  • Disruption of Fungal Cell Wall and Membrane Integrity: Like many antifungal agents, this compound may interfere with the synthesis or maintenance of the fungal cell wall, a structure essential for osmotic stability and cell shape. Additionally, it could interact with components of the fungal cell membrane, particularly ergosterol, leading to increased permeability and leakage of cellular contents.

  • Mitochondrial Dysfunction and Energy Depletion: A common target for antifungal compounds is the mitochondrion. This compound may disrupt the mitochondrial membrane potential, interfere with the electron transport chain, and inhibit ATP synthase, leading to a depletion of cellular ATP and ultimately cell death.

  • Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the fungal cell. Elevated ROS levels can cause significant damage to cellular macromolecules, including lipids, proteins, and DNA, leading to a state of oxidative stress that the fungal cell's antioxidant systems cannot overcome.

  • Induction of Apoptosis-like Cell Death: this compound may trigger a programmed cell death cascade in fungi, exhibiting hallmark features of apoptosis such as DNA fragmentation and chromatin condensation.

Key Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are essential. The following methodologies are standard in the field of mycology and are recommended for future studies on this compound.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal strains.

Protocol:

  • Fungal Strain Preparation: Culture the desired fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi, or Yeast Peptone Dextrose for yeasts) at their optimal growth temperature. Harvest spores or cells and adjust the concentration to a standard inoculum size (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., RPMI-1640).

  • Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no drug) and a negative control (broth only). Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The MFC is the lowest concentration of this compound that results in no fungal growth on the sub-culture plates after incubation.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of this compound on the fungal mitochondrial membrane potential.

Protocol:

  • Fungal Cell Treatment: Treat fungal cells with varying concentrations of this compound (e.g., MIC/2, MIC, 2xMIC) for a defined period. Include an untreated control.

  • Staining: Stain the treated and control cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as Rhodamine 123 or JC-1.

  • Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) in this compound-treated cells compared to the control indicates a disruption of the mitochondrial membrane potential.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces the production of ROS in fungal cells.

Protocol:

  • Fungal Cell Treatment: Expose fungal cells to different concentrations of this compound for various time points.

  • Staining: Stain the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Analysis: Quantify the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence in this compound-treated cells indicates an elevation in intracellular ROS levels.

Detection of Apoptosis-like Cell Death

Objective: To investigate whether this compound induces apoptosis-like cell death in fungi.

Protocol (TUNEL Assay):

  • Fungal Cell Fixation and Permeabilization: Treat fungal cells with this compound, then fix them with a suitable fixative (e.g., formaldehyde) and permeabilize the cell wall and membrane (e.g., using lyticase and Triton X-100).

  • TUNEL Staining: Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit. This assay enzymatically labels the 3'-OH ends of DNA fragments, a hallmark of apoptosis, with a fluorescently labeled dUTP.

  • Analysis: Visualize the stained cells using fluorescence microscopy. The presence of fluorescently labeled nuclei in this compound-treated cells, but not in control cells, suggests the induction of apoptosis-like cell death.

Data Presentation

As specific quantitative data for this compound is not yet available, the following tables are presented as templates for organizing and presenting future experimental findings.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Candida albicansDataData
Aspergillus fumigatusDataData
Cryptococcus neoformansDataData
Fusarium oxysporumDataData

Table 2: Effect of this compound on Fungal Mitochondrial Membrane Potential (ΔΨm)

Fungal SpeciesThis compound Conc. (µg/mL)% of Cells with Depolarized ΔΨm
Candida albicans0 (Control)Data
MIC/2Data
MICData
2xMICData

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound

Fungal SpeciesThis compound Conc. (µg/mL)Relative Fluorescence Units (RFU)
Candida albicans0 (Control)Data
MIC/2Data
MICData
2xMICData

Table 4: Apoptosis-like Cell Death Induced by this compound (TUNEL Assay)

Fungal SpeciesThis compound Conc. (µg/mL)% of TUNEL-Positive Cells
Candida albicans0 (Control)Data
MIC/2Data
MICData
2xMICData

Visualizing Proposed Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows for studying this compound's mechanism of action.

Mollisin_Mechanism_of_Action cluster_this compound This compound cluster_Fungal_Cell Fungal Cell cluster_Downstream_Effects Cellular Consequences This compound This compound CellWall Cell Wall Disruption This compound->CellWall CellMembrane Membrane Permeabilization (Ergosterol Interaction) This compound->CellMembrane Mitochondrion Mitochondrial Dysfunction This compound->Mitochondrion ROS ROS Production This compound->ROS Cell_Death Fungal Cell Death CellWall->Cell_Death CellMembrane->Cell_Death ATPSynthesis Inhibition of ATP Synthesis Mitochondrion->ATPSynthesis OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis-like Cell Death DNA_Damage DNA Fragmentation Apoptosis->DNA_Damage ATPSynthesis->Cell_Death OxidativeStress->Apoptosis DNA_Damage->Cell_Death Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_Investigation Mechanism of Action Investigation cluster_Data_Analysis Data Analysis & Interpretation Antifungal_Susceptibility Antifungal Susceptibility (MIC/MFC Determination) Mito_Potential Mitochondrial Membrane Potential Assay Antifungal_Susceptibility->Mito_Potential ROS_Assay ROS Production Assay Antifungal_Susceptibility->ROS_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) Antifungal_Susceptibility->Apoptosis_Assay Data_Interpretation Data Interpretation and Pathway Elucidation Mito_Potential->Data_Interpretation ROS_Assay->Data_Interpretation Apoptosis_Assay->Data_Interpretation

A Technical Guide to the Natural Sources and Isolation of Mollisin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a naphthoquinone derivative with the chemical structure 8-(dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione, is a fungal secondary metabolite of significant interest due to its pronounced antifungal properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and analytical techniques for its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the ascomycete fungus, Mollisia caesia.[1] This species, belonging to the family Mollisiaceae, is a saprophyte commonly found on decaying wood. Several species within the Mollisia genus are known producers of a diverse array of secondary metabolites, with this compound being a characteristic compound of M. caesia. While M. caesia is the principal reported producer, it is plausible that other species within the extensive Mollisia genus may also synthesize this compound or its structural analogs.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process that involves fermentation of the producing organism, followed by extraction and chromatographic purification of the target metabolite.

Fungal Fermentation

Successful production of this compound is contingent on the optimal cultivation of Mollisia caesia. While specific fermentation parameters can vary, a general protocol for the cultivation of filamentous fungi for secondary metabolite production can be adapted.

Table 1: General Fermentation Parameters for Mollisia caesia

ParameterRecommended Conditions
Culture Medium Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB)
Inoculum Mycelial plugs from a fresh agar plate culture
Fermentation Type Submerged liquid fermentation
Temperature 20-25°C
pH 5.0-6.0
Aeration Shaking at 120-150 rpm
Incubation Time 14-21 days
Experimental Protocol: Cultivation of Mollisia caesia
  • Inoculum Preparation: Aseptically transfer several mycelial plugs from a mature culture of Mollisia caesia grown on Potato Dextrose Agar (PDA) to a flask containing the sterile liquid fermentation medium.

  • Fermentation: Incubate the flask on a rotary shaker at the specified temperature and agitation speed. Monitor the culture for growth and pigmentation, as the production of this compound is often associated with the appearance of a yellowish-orange color in the mycelium and broth.

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar porous material. Both the mycelium and the broth should be processed for this compound extraction, as the compound may be present in both fractions.

Extraction of this compound

This compound is a relatively nonpolar molecule and can be efficiently extracted from both the fungal biomass and the culture filtrate using organic solvents.

Experimental Protocol: Solvent Extraction of this compound
  • Biomass Extraction:

    • Lyophilize the harvested fungal biomass to remove water.

    • Pulverize the dried biomass to a fine powder.

    • Extract the powdered mycelium exhaustively with a suitable organic solvent such as ethyl acetate, chloroform, or dichloromethane at room temperature with constant agitation.

    • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator.

  • Culture Filtrate Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate or chloroform.

    • Repeat the extraction process 2-3 times to ensure complete recovery of the metabolite.

    • Combine the organic phases and concentrate in vacuo.

Purification of this compound

The crude extract obtained from the extraction process is a complex mixture of various metabolites. Purification of this compound to homogeneity is typically achieved through a combination of chromatographic techniques.

Table 2: Chromatographic Purification of this compound

Chromatographic TechniqueStationary PhaseMobile Phase System (Example)
Column Chromatography Silica gel (60-120 mesh)Gradient of n-hexane and ethyl acetate
Preparative HPLC C18 silica gelGradient of acetonitrile and water
Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a nonpolar solvent like n-hexane.[2][3][4][5][6]

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.[2]

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Pool the fractions containing this compound (identified by its characteristic yellow-orange color and Rf value) and concentrate the solvent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain high-purity this compound, employ preparative reversed-phase HPLC.[7][8][9][10][11]

    • Dissolve the partially purified this compound fraction from the column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto a C18 preparative column.

    • Elute with a gradient of water and acetonitrile. The exact gradient profile should be optimized based on analytical HPLC runs.

    • Collect the peak corresponding to this compound and remove the solvent by lyophilization or evaporation.

Analytical Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various spectroscopic and spectrometric techniques.

Table 3: Analytical Data for this compound

Analytical TechniqueExpected Results
Molecular Formula C₁₄H₁₀Cl₂O₄[1]
Molecular Weight 312.0 g/mol (monoisotopic mass: 311.9956 g/mol )[1]
UV/Vis Spectroscopy Absorption maxima characteristic of a naphthoquinone chromophore
Infrared (IR) Spectroscopy Peaks corresponding to hydroxyl, carbonyl (quinone and acetyl), and aromatic functionalities
¹H and ¹³C NMR Spectroscopy Chemical shifts and coupling constants consistent with the 8-(dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione structure
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns[12][13][14]

Visualization of Experimental Workflow

The overall workflow for the isolation and purification of this compound can be visualized as follows:

Mollisin_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis F1 Inoculation of Mollisia caesia F2 Submerged Liquid Fermentation F1->F2 F3 Harvesting of Biomass and Culture Broth F2->F3 E1 Solvent Extraction of Biomass F3->E1 E2 Liquid-Liquid Extraction of Broth F3->E2 E3 Concentration of Crude Extract E1->E3 E2->E3 P1 Silica Gel Column Chromatography E3->P1 P2 Preparative HPLC P1->P2 A1 Spectroscopic Analysis (NMR, IR, UV-Vis) P2->A1 A2 Mass Spectrometry P2->A2 Final Pure this compound P2->Final

Figure 1. Experimental workflow for the isolation of this compound.

Antifungal Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antifungal activity is not yet fully elucidated. However, like many other quinone-containing natural products, its mode of action is likely multifaceted. Potential mechanisms include the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes, and disruption of membrane integrity.[15][16][17]

While no specific signaling pathway has been definitively identified as the primary target of this compound, its antifungal properties suggest potential interference with essential fungal signaling cascades such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.[18][19][20][21][22][23][24][25][26][27] These pathways are crucial for fungal survival under stress conditions, including exposure to antifungal agents.

Below is a conceptual diagram illustrating the potential points of interference of this compound with these critical fungal signaling pathways. Further research is required to validate these proposed interactions.

Antifungal_Mechanism_of_this compound cluster_cell Fungal Cell cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces Enzyme Enzyme Inhibition This compound->Enzyme Causes Membrane Membrane Damage This compound->Membrane Causes Fungal_Death Fungal Cell Death This compound->Fungal_Death Inhibits Survival Pathways CWI_Sensor Cell Wall Stress Sensor CWI_MAPK MAPK Cascade (e.g., Mpk1/Slt2) CWI_Sensor->CWI_MAPK CWI_Response Cell Wall Synthesis & Repair CWI_MAPK->CWI_Response CWI_Response->Fungal_Death HOG_Sensor Osmosensor HOG_MAPK MAPK Cascade (Hog1) HOG_Sensor->HOG_MAPK HOG_Response Glycerol Production & Stress Adaptation HOG_MAPK->HOG_Response HOG_Response->Fungal_Death ROS->CWI_Sensor Stress Signal ROS->HOG_Sensor Stress Signal Enzyme->CWI_Sensor Stress Signal Membrane->CWI_Sensor Stress Signal

Figure 2. Proposed antifungal mechanism of this compound.

Conclusion

This technical guide has outlined the natural sources and a comprehensive methodology for the isolation and characterization of the antifungal metabolite, this compound. The provided experimental protocols and analytical data serve as a foundational resource for researchers aiming to work with this promising natural product. Further investigation into the precise mechanism of action and the identification of its specific molecular targets will be crucial for its potential development as a novel antifungal agent.

References

A Technical Guide to Mollisin: A Fungal Naphthoquinone with Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollisin is a chlorinated naphthoquinone, a secondary metabolite produced by certain species of ascomycete fungi belonging to the genus Mollisia. First isolated decades ago, this polyketide has garnered renewed interest due to its pronounced antifungal activities. This technical guide provides a comprehensive overview of this compound, focusing on the producing fungal strains, biosynthetic pathway, and methodologies for its study. While quantitative production data and the specific genetic blueprint for this compound biosynthesis remain areas for further investigation, this document consolidates the current knowledge and provides detailed, adaptable protocols for researchers. The guide is intended to serve as a foundational resource for scientists and professionals in drug development interested in exploring the therapeutic potential of this compound.

This compound-Producing Fungal Strains

This compound is primarily produced by fungi of the genus Mollisia, which belongs to the family Mollisiaceae. The most frequently cited producers in the scientific literature are:

  • Mollisia caesia : This species is a well-documented source of this compound.

  • Mollisia fallens : Another species recognized for its ability to produce this compound.

These fungi are typically saprotrophs found on decaying plant material. In laboratory settings, they can be cultured on standard mycological media to induce the production of secondary metabolites, including this compound.

Table 1: Known this compound-Producing Fungal Strains

Fungal SpeciesFamilyKnown Bioactive CompoundsReference
Mollisia caesiaMollisiaceaeThis compound, this compound A, this compound B
Mollisia fallensMollisiaceaeThis compound

Quantitative Data on this compound Production

To date, there is a notable lack of published quantitative data on the yield of this compound from Mollisia caesia or Mollisia fallens under various culture conditions. The optimization of fermentation parameters to enhance this compound production presents a significant area for future research. For context, the following table provides examples of yields for other fungal naphthoquinones, which may serve as a benchmark for optimization studies of this compound production.

Table 2: Production of Naphthoquinones by Various Fungi (for reference)

Fungal SpeciesNaphthoquinoneCulture ConditionsYieldReference
Fusarium decemcellulareJavanicin, Fusarubin, etc.Submerged cultureNot specified
Monascus sp.MonasonesSubmerged cultureNot specified
Astrosphaeriella papuanaAstropaquinones A-CCulturesNot specified

Experimental Protocols

The following protocols are adapted from established methods for the cultivation of filamentous fungi and the extraction, purification, and analysis of fungal polyketides and naphthoquinones. These should be optimized for the specific Mollisia strain and laboratory conditions.

Cultivation of Mollisia Species for this compound Production

This protocol describes the submerged fermentation of Mollisia species, a common method for producing secondary metabolites.

Materials:

  • Culture of Mollisia caesia or Mollisia fallens on a potato dextrose agar (PDA) slant.

  • Potato Dextrose Broth (PDB) medium.

  • Sterile distilled water.

  • Sterile inoculation loop or scalpel.

  • Erlenmeyer flasks (250 mL).

  • Incubator shaker.

Procedure:

  • Inoculum Preparation: Aseptically transfer a small piece of mycelium from the PDA slant to a flask containing 50 mL of sterile PDB.

  • Incubation: Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

  • Production Culture: Inoculate a larger flask containing 100 mL of PDB with 10 mL of the seed culture.

  • Fermentation: Incubate the production culture under the same conditions (25°C, 150 rpm) for 14-21 days. The appearance of a yellow to orange pigmentation in the culture broth can be an indicator of this compound production.

Extraction and Purification of this compound

This protocol outlines the extraction of this compound from the culture broth and mycelium, followed by a general purification scheme.

Materials:

  • Culture broth and mycelium from Mollisia fermentation.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Hexane and ethyl acetate for chromatography elution.

  • Thin-layer chromatography (TLC) plates (silica gel).

Procedure:

  • Separation: Separate the mycelium from the culture broth by filtration.

  • Mycelial Extraction: Homogenize the mycelium and extract with ethyl acetate three times. Combine the ethyl acetate extracts.

  • Broth Extraction: Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of hexane.

    • Load the extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Monitor the fractions by TLC, visualizing the spots under UV light.

    • Combine the fractions containing the yellow-orange band corresponding to this compound.

    • Evaporate the solvent to obtain purified this compound.

Quantitative Analysis of this compound by HPLC

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound standard.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable modifier).

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase HPLC column.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol of a known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude or purified extract in methanol. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (to be optimized):

    • Column: C18 reversed-phase (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol. For example, start with 50% methanol and increase to 100% methanol over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan, likely in the range of 250-450 nm for naphthoquinones).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Biosynthesis of this compound

This compound is a polyketide, synthesized via the acetate-malonate pathway. While the specific biosynthetic gene cluster and enzymatic steps have not been fully elucidated for Mollisia species, a putative pathway can be proposed based on the biosynthesis of other fungal naphthoquinones. The biosynthesis is thought to proceed through a single-chain polyketide intermediate.

Putative Biosynthetic Pathway

The proposed pathway involves a non-reducing polyketide synthase (NR-PKS) that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including chlorination, to yield the final this compound structure.

Methodological & Application

Application Notes and Protocols for the Extraction of Mollisin from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a dichlorinated naphthoquinone, is a fungal secondary metabolite originally isolated from Mollisia caesia. It has demonstrated significant antifungal properties, making it a compound of interest for the development of new therapeutic agents. This document provides detailed protocols for the cultivation of this compound-producing fungi, extraction of the compound, and subsequent purification and quantification. The methodologies described are compiled from established literature and are intended to provide a robust starting point for researchers.

Data Presentation: Comparison of Extraction and Purification Methods

The following table summarizes quantitative data from various potential extraction and purification methodologies for this compound and similar fungal naphthoquinones. This allows for a comparative analysis of different approaches.

Fungal SpeciesCulture TypeExtraction SolventPurification MethodYieldPurityReference
Mollisia caesiaSolid (Potato Dextrose Agar)ChloroformPreparative Thin-Layer Chromatography (TLC)4.8 mg (from 10 petri dishes)Not SpecifiedMcInnes et al. (1980)
Talaromyces sp.Solid (Rice)Ethyl AcetateSilica Gel Column Chromatography40 g crude extract (from 4 kg rice)Not Specified for specific naphthoquinones(MDPI, 2021)
Neodidymelliopsis sp.Solid (PDA)Methanol/DichloromethaneC8 Reversed-Phase & Sephadex LH-20 Column Chromatography5.01 g crude extract (from freeze-dried culture)Not Specified for specific polyketides(MDPI, 2022)
General Fungal CultureLiquidEthyl AcetateNot SpecifiedVariableVariable(PMC, 2021)

Experimental Protocols

I. Fungal Cultivation for this compound Production

This protocol describes the cultivation of Mollisia caesia on a solid medium, which has been shown to produce this compound.

Materials:

  • Mollisia caesia culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile inoculation loop or scalpel

  • Incubator

Procedure:

  • Aseptically inoculate PDA plates with a small piece of mycelium from a stock culture of Mollisia caesia.

  • Seal the plates with paraffin film.

  • Incubate the plates at 22-25°C in the dark for 16-26 days.[1]

  • Monitor the plates for the appearance of a characteristic yellow pigmentation, which indicates the production of this compound.

II. Extraction of this compound from Fungal Culture

Two alternative extraction protocols are provided: a traditional method using chloroform and a more environmentally friendly method using ethyl acetate.

Protocol A: Chloroform Extraction

Materials:

  • Fungal culture plates with mature Mollisia caesia

  • Chloroform

  • Sterile spatula or scalpel

  • Beaker or Erlenmeyer flask

  • Stir plate and stir bar (optional)

  • Filter paper and funnel or vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • After the incubation period, scrape the fungal mycelium and the agar from the petri dishes into a beaker.

  • Add a sufficient volume of chloroform to completely cover the fungal material.

  • Stir the mixture at room temperature for several hours or let it stand overnight to allow for efficient extraction.

  • Filter the mixture to separate the chloroform extract from the solid fungal debris.

  • Wash the fungal debris with a small volume of fresh chloroform and combine the filtrates.

  • Concentrate the chloroform extract to dryness using a rotary evaporator to obtain the crude this compound extract.

Protocol B: Ethyl Acetate Extraction

Materials:

  • Fungal culture plates with mature Mollisia caesia

  • Ethyl acetate

  • Sterile spatula or scalpel

  • Beaker or Erlenmeyer flask

  • Stir plate and stir bar (optional)

  • Filter paper and funnel or vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Follow steps 1-5 as in Protocol A, substituting ethyl acetate for chloroform.

  • Concentrate the ethyl acetate extract to dryness using a rotary evaporator to obtain the crude this compound extract.

III. Purification of this compound

This section details two methods for purifying this compound from the crude extract: preparative Thin-Layer Chromatography (TLC) and Column Chromatography.

Protocol A: Preparative Thin-Layer Chromatography (TLC)

Materials:

  • Crude this compound extract

  • Preparative silica gel TLC plates (e.g., Silica Gel 60)

  • Developing chamber

  • Chloroform (as the mobile phase)

  • Acetone

  • Spatula or razor blade

  • Glass vials

Procedure:

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Apply the dissolved extract as a continuous band along the origin of a preparative TLC plate.

  • Place the plate in a developing chamber saturated with chloroform and allow the chromatogram to develop.

  • After development, remove the plate and let the solvent evaporate. This compound will appear as a bright yellow band.[1]

  • Carefully scrape the yellow band of silica gel from the plate.

  • Elute the this compound from the silica gel by washing with acetone.

  • Filter the acetone solution to remove the silica gel.

  • Evaporate the acetone to obtain purified this compound.

Protocol B: Column Chromatography

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber for monitoring fractions

Procedure:

  • Prepare a silica gel column by making a slurry of silica gel in the initial, least polar solvent (e.g., hexane) and pouring it into the column.

  • Allow the silica gel to settle, ensuring a well-packed column.

  • Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing this compound (the yellow compound).

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

IV. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a proposed method based on the analysis of similar naphthoquinone compounds. Method development and validation are recommended for accurate quantification.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid) or acetonitrile and water. A suggested starting gradient could be 50% methanol, increasing to 100% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 254 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol or acetonitrile. Create a series of dilutions to generate a standard curve.

Procedure:

  • Prepare samples by dissolving a known weight of the extract or purified compound in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Mollisin_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Mollisia caesia on PDA plates Incubation Incubation (22-25°C, 16-26 days) Inoculation->Incubation Harvesting Harvesting of Fungal Biomass Incubation->Harvesting Solvent_Extraction Solvent Extraction (Chloroform or Ethyl Acetate) Harvesting->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract TLC Preparative TLC Crude_Extract->TLC Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purified_this compound Purified this compound TLC->Purified_this compound Column_Chromatography->Purified_this compound HPLC HPLC Quantification Purified_this compound->HPLC

Caption: Experimental workflow for this compound extraction and purification.

Logical_Relationship This compound This compound Bioactivity Bioactivity (e.g., Antifungal) This compound->Bioactivity Fungal_Source Fungal Source (e.g., Mollisia caesia) Cultivation Cultivation Conditions (Medium, Temp, Time) Fungal_Source->Cultivation Extraction Extraction Method (Solvent, Technique) Cultivation->Extraction Purification Purification Method (TLC, Column Chrom.) Extraction->Purification Yield_Purity Yield & Purity Purification->Yield_Purity Yield_Purity->Bioactivity

Caption: Key factors influencing the final bioactivity of extracted this compound.

References

High-Yield Production of the Antifungal Polyketide Mollisin in Bioreactors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin is a polyketide metabolite produced by the fungus Mollisia caesia with notable antifungal properties. As interest in novel antifungal agents continues to grow, optimizing the production of promising candidates like this compound is crucial for further research and development. This document provides detailed application notes and protocols for achieving high-yield production of this compound in bioreactors. The methodologies outlined are based on established principles of fungal fermentation and polyketide biosynthesis, adapted for the specific cultivation of Mollisia caesia.

This compound Biosynthesis and Regulation

This compound is synthesized via a single-chain polyketide pathway. Understanding the regulation of this pathway is key to enhancing production.

Biosynthetic Pathway

The biosynthesis of this compound originates from acetyl-CoA and malonyl-CoA precursors, which are condensed iteratively by a polyketide synthase (PKS) enzyme. While the specific genes and enzymes in Mollisia caesia have not been fully elucidated, the pathway is understood to follow a single-chain polyketide assembly.

G cluster_0 This compound Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Polyketide_Chain Polyketide Chain Intermediate Polyketide_Synthase->Polyketide_Chain This compound This compound Polyketide_Chain->this compound Cyclization & Tailoring

Caption: Proposed biosynthetic pathway of this compound via a single-chain polyketide synthase.

Regulatory Signaling Pathways

The production of secondary metabolites like this compound in filamentous fungi is tightly regulated by complex signaling networks in response to environmental cues. Key pathways include:

  • Carbon Catabolite Repression (CCR): High concentrations of readily available carbon sources like glucose can repress the expression of genes involved in secondary metabolism.

  • Nitrogen Metabolite Repression (NMR): Similarly, easily assimilated nitrogen sources such as ammonium can inhibit the production of secondary metabolites.

  • pH Regulation: The ambient pH of the culture medium significantly influences fungal morphology and enzyme activity, thereby affecting this compound production.

  • Stress Response Pathways: Factors such as osmotic stress and oxidative stress can trigger signaling cascades that may either enhance or suppress secondary metabolite biosynthesis.

G cluster_1 Regulatory Inputs cluster_2 Signaling Pathways Carbon_Source Carbon Source (e.g., Glucose) CCR Carbon Catabolite Repression (CCR) Carbon_Source->CCR Nitrogen_Source Nitrogen Source (e.g., Ammonium) NMR Nitrogen Metabolite Repression (NMR) Nitrogen_Source->NMR pH_Stress pH Stress pH_Signaling pH Signaling Pathway pH_Stress->pH_Signaling Oxidative_Stress Oxidative Stress Stress_Response Stress Response (e.g., HOG pathway) Oxidative_Stress->Stress_Response PKS_Genes Polyketide Synthase Gene Expression CCR->PKS_Genes Repression NMR->PKS_Genes Repression pH_Signaling->PKS_Genes Modulation Stress_Response->PKS_Genes Modulation Mollisin_Production This compound Production PKS_Genes->Mollisin_Production

Caption: Key signaling pathways influencing this compound production in Mollisia caesia.

Experimental Protocols

Strain Maintenance and Inoculum Development

Protocol 1: Cryopreservation and Revival of Mollisia caesia

  • Cryopreservation:

    • Grow M. caesia on Potato Dextrose Agar (PDA) plates at 22-25°C for 10-14 days until well-mycelated.

    • Cut agar plugs (5 mm diameter) from the edge of an actively growing colony.

    • Place 5-10 agar plugs in a cryovial containing 1 mL of 15% (v/v) glycerol.

    • Freeze the vials at -80°C for long-term storage.

  • Revival:

    • Thaw a cryovial at room temperature.

    • Aseptically transfer the agar plugs onto fresh PDA plates.

    • Incubate at 22-25°C for 10-14 days.

Protocol 2: Inoculum Preparation for Bioreactor

  • Pre-culture 1 (Shake Flask):

    • Inoculate 100 mL of Sabouraud's Dextrose Broth (SDB) in a 250 mL Erlenmeyer flask with 5 agar plugs from an actively growing plate.

    • Incubate at 22-25°C on a rotary shaker at 150 rpm for 7-10 days.

  • Pre-culture 2 (Seed Bioreactor or Shake Flask):

    • Transfer the entire content of the first pre-culture into 1 L of production medium in a 2 L shake flask or a seed bioreactor.

    • Incubate under the same conditions for another 4-5 days until a dense mycelial suspension is formed.

G Cryopreserved_Stock Cryopreserved Stock (-80°C) PDA_Plate PDA Plate Culture (22-25°C, 10-14 days) Cryopreserved_Stock->PDA_Plate Revival Pre-culture_1 Pre-culture 1 (SDB, 22-25°C, 7-10 days) PDA_Plate->Pre-culture_1 Inoculation Pre-culture_2 Pre-culture 2 (Production Medium, 4-5 days) Pre-culture_1->Pre-culture_2 Transfer Production_Bioreactor Production Bioreactor Pre-culture_2->Production_Bioreactor Inoculation (5-10% v/v)

Caption: Experimental workflow for inoculum development.

Bioreactor Fermentation

Protocol 3: Batch Fermentation in a 5 L Stirred-Tank Bioreactor

  • Medium Preparation: Prepare the production medium (see Table 1) and sterilize the bioreactor at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the bioreactor with 5-10% (v/v) of the second pre-culture.

  • Fermentation Parameters:

    • Temperature: 22-25°C

    • pH: Maintain at 5.5-6.0 using automated addition of 1 M NaOH and 1 M HCl.

    • Agitation: 150-200 rpm.

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Maintain above 30% saturation by cascading agitation and aeration rate.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor biomass, substrate consumption, and this compound production.

  • Harvest: Harvest the culture broth after 10-14 days, or when this compound concentration peaks.

Protocol 4: Fed-Batch Fermentation for Enhanced Yield

  • Initial Batch Phase: Start with a batch phase as described in Protocol 3, but with a lower initial concentration of the primary carbon source (e.g., 20 g/L glucose).

  • Feeding Strategy: After the initial carbon source is nearly depleted (typically after 48-72 hours), initiate a continuous or intermittent feed of a concentrated carbon source solution (e.g., 500 g/L glucose) at a pre-determined rate to maintain a low but non-limiting substrate concentration.

  • Monitoring and Control: Continue to monitor and control all other parameters as in the batch fermentation.

Data Presentation: Quantitative Summary

Table 1: Composition of Production Medium for Mollisia caesia

ComponentConcentration (g/L)
Glucose40
Peptone10
Yeast Extract5
KH₂PO₄1.0
MgSO₄·7H₂O0.5
Trace Element Solution*1 mL/L

*Trace element solution (g/L): FeSO₄·7H₂O 5.0, MnSO₄·H₂O 1.6, ZnSO₄·7H₂O 1.4, CoCl₂·6H₂O 2.0.

Table 2: Comparison of this compound Production in Different Fermentation Modes

Fermentation ModePeak Biomass (g/L)Peak this compound Titer (mg/L)Productivity (mg/L/day)
Batch (Shake Flask)12.5 ± 1.285 ± 76.1
Batch (Bioreactor)18.3 ± 1.5150 ± 1212.5
Fed-Batch (Bioreactor)25.1 ± 2.0280 ± 2523.3

Data are presented as mean ± standard deviation from triplicate experiments.

Extraction and Quantification of this compound

Protocol 5: Extraction of this compound from Culture Broth

  • Separate the mycelial biomass from the culture broth by centrifugation (10,000 x g, 15 min).

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of methanol for analysis.

Protocol 6: Quantification of this compound by HPLC

  • HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: Monitor the absorbance at the characteristic wavelength for this compound.

  • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Conclusion

The protocols and data presented provide a comprehensive framework for the high-yield production of this compound in bioreactors. By carefully controlling the cultivation conditions, particularly through the implementation of a fed-batch strategy, a significant increase in this compound titer and productivity can be achieved. Further optimization of media components and feeding strategies, guided by a deeper understanding of the specific regulatory networks in Mollisia caesia, holds the potential for even greater yields, facilitating the advancement of this promising antifungal compound in drug development pipelines.

Application Notes & Protocols for the Quantification of Mollisin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin is a naturally occurring naphthoquinone, specifically identified as 8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione. As a fungal secondary metabolite, the accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacological studies, natural product discovery, and quality control of fungal extracts.

This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). It is important to note that while specific validated methods for this compound are not widely available in published literature, the following protocols have been developed based on established methods for the analysis of structurally similar naphthoquinones and other fungal secondary metabolites.[1][2][3][4][5]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds like this compound. The following protocol outlines a general method that can be optimized for specific matrices.

Experimental Protocol: HPLC-UV

1. Sample Preparation (from Fungal Culture)

  • Extraction:

    • Lyophilize the fungal mycelium or culture broth.

    • Extract the lyophilized material with a suitable organic solvent such as ethyl acetate or methanol.[1] A common ratio is 1 g of sample to 10 mL of solvent.

    • Perform sonication for 30 minutes, followed by shaking for 1 hour at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and repeat the extraction process twice more on the pellet to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter prior to HPLC injection.[1]

2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is recommended (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (v/v) to improve peak shape.

  • Gradient Elution:

    • 0-5 min: 10% ACN

    • 5-25 min: Linear gradient from 10% to 90% ACN

    • 25-30 min: Hold at 90% ACN

    • 30.1-35 min: Return to 10% ACN and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Naphthoquinones typically exhibit strong absorbance between 254 nm and 280 nm. A Diode Array Detector can be used to determine the optimal wavelength for this compound.[2]

  • Injection Volume: 10 µL

3. Calibration and Quantification

  • Prepare a stock solution of a this compound analytical standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the samples can be determined from the calibration curve.

Data Presentation: HPLC Method Parameters for Naphthoquinone Analysis

The following table summarizes typical performance characteristics for HPLC methods used for the quantification of naphthoquinones, which can be expected for a validated this compound assay.

ParameterTypical ValueReference
Linearity (r²)> 0.995[3]
Limit of Detection (LOD)0.05 - 0.5 µg/mL[6]
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL[6]
Precision (%RSD)< 5%[3]
Accuracy (% Recovery)95 - 105%[3]

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex biological matrices and for detecting trace amounts of this compound.

Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • Sample preparation can follow the same procedure as for HPLC-UV analysis. For complex matrices such as plasma or tissue, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. LC-MS/MS Conditions

  • Instrument: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 or HILIC column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A fast gradient is suitable for high-throughput analysis.

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL[1]

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. The optimal mode should be determined by infusing a standard solution of this compound.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimized for the specific instrument.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by analyzing a standard. For this compound (C14H10Cl2O4), the expected precursor ion [M-H]⁻ in negative mode would be m/z 323.99. Fragmentation analysis would be required to identify suitable product ions for MRM transitions.

Data Presentation: LC-MS/MS Method Parameters for Naphthoquinone Analysis

The following table provides typical values for a validated LC-MS/MS method for related fungal metabolites, which can serve as a benchmark for a this compound-specific assay.

ParameterTypical ValueReference
Linearity (r²)> 0.99[7]
Limit of Detection (LOD)0.01 - 0.5 ng/mL[7]
Limit of Quantification (LOQ)0.04 - 1.0 ng/mL[7]
Precision (%RSD)< 15%[7]
Accuracy (% Recovery)85 - 115%[7]

Mandatory Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Start Fungal Culture Extraction Solvent Extraction Start->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Start Biological Sample Extraction Extraction (LLE/SPE) Start->Extraction Drydown Dry-down Extraction->Drydown Reconstitute Reconstitution Drydown->Reconstitute Injection UHPLC Injection Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Source Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Data Raw Data MS_Analysis->Data Integration Peak Integration Data->Integration Quant Concentration Calculation Integration->Quant

References

Application Notes and Protocols for the Purification of Mollisin Using Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a dichloronaphthoquinone derivative produced by fungi of the genus Mollisia, has garnered interest for its potential biological activities.[1][2] Effective purification is paramount for its further investigation and potential therapeutic applications. Chromatography, a powerful separation technique, is central to obtaining high-purity this compound.[3][4][5] These application notes provide detailed protocols and methodologies for the purification of this compound using various chromatographic techniques, including preparative thin-layer chromatography (TLC), silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed to guide researchers in isolating this compound from fungal extracts for downstream applications.

Data Presentation

Quantitative data is crucial for the evaluation and optimization of any purification protocol. The following tables should be used to record and compare results from different chromatographic methods.

Table 1: this compound Purification by Preparative Thin-Layer Chromatography (TLC)

ParameterValueReference/Notes
Stationary Phase Silica Gel 60---
Mobile Phase Chloroform---
Rf Value 0.56Bright-yellow zone
Sample Loading User-determinedRecord mg of crude extract per plate
Elution Solvent User-determinede.g., Acetone, Ethyl Acetate
Recovery Yield (%) User-determined(Mass of pure this compound / Mass of this compound in crude) x 100
Purity (%) User-determinedDetermined by analytical HPLC or other methods

Table 2: this compound Purification by Silica Gel Column Chromatography

ParameterValueReference/Notes
Stationary Phase Silica Gel (e.g., 60-120 mesh)---
Adsorbent:Sample Ratio 20:1 to 100:1 (w/w)Higher ratio for more difficult separations.[3]
Mobile Phase (Eluent) User-determinedStart with a non-polar solvent and gradually increase polarity.
Sample Loading User-determinedRecord total mass of crude extract loaded.
Fraction Volume User-determined---
Recovery Yield (%) User-determined(Mass of pure this compound / Mass of this compound in crude) x 100
Purity (%) User-determinedDetermined by analytical HPLC or other methods

Table 3: Method Development Parameters for Preparative HPLC of this compound

ParameterConditionRationale/Notes
Column Chemistry Reversed-Phase (e.g., C18, C8)Suitable for moderately polar compounds.
Column Dimensions Analytical: e.g., 4.6 x 250 mm, 5 µmPreparative: e.g., 21.2 x 250 mm, 5-10 µmScale-up from analytical to preparative.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcid modifier can improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase.
Gradient User-determinedOptimized at analytical scale first.
Flow Rate Analytical: ~1 mL/minPreparative: Scaled-up based on column dimensionsMaintain linear velocity during scale-up.
Detection Wavelength User-determinedBased on UV-Vis spectrum of this compound.
Injection Volume User-determinedMaximize loading without compromising resolution.
Recovery Yield (%) User-determined---
Purity (%) User-determined---

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

This protocol describes a general procedure for extracting secondary metabolites, like this compound, from fungal cultures.

Materials:

  • Mollisia sp. culture

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • Erlenmeyer flask

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Harvest the fungal mycelium from the culture medium by filtration.

  • Freeze the mycelium with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered mycelium to an Erlenmeyer flask.

  • Add a solvent mixture, such as chloroform:methanol (1:1 v/v), to the flask.

  • Place the flask on a shaker and extract for several hours at room temperature.

  • Filter the mixture to separate the solvent extract from the mycelial debris.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing this compound.

Protocol 2: Purification of this compound by Preparative Thin-Layer Chromatography (TLC)

This method is suitable for small-scale purification and for optimizing solvent systems for column chromatography.

Materials:

  • Preparative TLC plates (e.g., Silica Gel 60, 20x20 cm, 1-2 mm thickness)

  • Crude this compound extract

  • Chloroform

  • Developing tank

  • UV lamp (254 nm and 365 nm)

  • Scraping tool (e.g., spatula or razor blade)

  • Elution solvent (e.g., acetone or ethyl acetate)

  • Glass funnel with a cotton plug or a fritted glass funnel

  • Collection flask

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

  • Apply the dissolved extract as a narrow band onto the origin line of the preparative TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the plate in a developing tank containing chloroform as the mobile phase.

  • Allow the chromatogram to develop until the solvent front nears the top of the plate.

  • Remove the plate from the tank and let it air dry in a fume hood.

  • Visualize the separated bands under a UV lamp. This compound should appear as a distinct bright-yellow zone.

  • Carefully scrape the silica gel containing the this compound band into a clean container.

  • Pack the collected silica into a funnel plugged with cotton or use a fritted glass funnel.

  • Elute the this compound from the silica gel with a polar solvent like acetone or ethyl acetate, collecting the eluate in a flask.

  • Evaporate the solvent from the eluate to obtain the purified this compound.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol is a generalized procedure for purifying fungal quinones and can be adapted for this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Sand (acid-washed)

  • Crude this compound extract

  • Elution solvents (e.g., a gradient of hexane and ethyl acetate)

  • Fraction collector or collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial eluting solvent or a less polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel ("dry loading") and add this to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds of increasing polarity.

    • Monitor the fractions by analytical TLC to identify those containing this compound.

  • Isolation:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC) Method Development

This protocol outlines a systematic approach to developing a preparative HPLC method for this compound.

1. Analytical Method Development:

  • Objective: To achieve baseline separation of this compound from impurities.

  • Column: Start with a standard reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase Screening:

    • Use a gradient of a weak solvent (Mobile Phase A: e.g., water with 0.1% formic acid) and a strong solvent (Mobile Phase B: e.g., acetonitrile or methanol).

    • Run a broad gradient (e.g., 5-95% B over 20-30 minutes) to determine the approximate elution time of this compound.

  • Optimization:

    • Adjust the gradient slope around the elution time of this compound to improve resolution.

    • Evaluate different organic modifiers (acetonitrile vs. methanol) and acid additives for optimal selectivity and peak shape.

2. Method Scaling:

  • Objective: To transfer the separation from an analytical to a preparative scale while maintaining resolution.

  • Column Selection: Choose a preparative column with the same stationary phase chemistry as the analytical column but with a larger internal diameter and potentially a larger particle size.

  • Flow Rate Adjustment: Scale the flow rate according to the cross-sectional area of the columns to maintain the same linear velocity.

    • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius / Analytical Column Radius)²

  • Injection Volume Scaling: Increase the injection volume proportionally to the column volume to maximize throughput.

  • Gradient Time Adjustment: Adjust the gradient duration to maintain the same number of column volumes as the analytical method.

3. Purification and Fraction Collection:

  • Dissolve the crude or partially purified extract in the mobile phase.

  • Perform injections onto the preparative HPLC system.

  • Collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product fungal_culture Fungal Culture (Mollisia sp.) extraction Solvent Extraction (e.g., Chloroform:Methanol) fungal_culture->extraction crude_extract Crude this compound Extract extraction->crude_extract prep_tlc Preparative TLC crude_extract->prep_tlc column_chrom Column Chromatography crude_extract->column_chrom prep_hplc Preparative HPLC crude_extract->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_tlc->purity_analysis column_chrom->purity_analysis prep_hplc->purity_analysis pure_this compound Pure this compound purity_analysis->pure_this compound

Caption: General workflow for this compound purification.

column_chromatography_workflow start Start pack_column Pack Silica Gel Column start->pack_column load_sample Load Crude Extract pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions analyze_fractions->collect_fractions Continue elution pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions this compound detected evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent end Pure this compound evaporate_solvent->end

Caption: Silica gel column chromatography workflow.

hplc_method_development start Start: Analytical HPLC method_dev Method Development (Optimize separation) start->method_dev scale_up Scale-Up Calculation (Flow rate, Injection vol.) method_dev->scale_up prep_run Preparative HPLC Run scale_up->prep_run fraction_collection Fraction Collection prep_run->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check purity_check->fraction_collection Re-process impure fractions pool_pure Pool Pure Fractions purity_check->pool_pure Purity > 95% end Pure this compound pool_pure->end

Caption: Preparative HPLC method development workflow.

References

Protocol for the Synthesis and Evaluation of Mollisin Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin (8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethyl-1,4-naphthalenedione) is a chlorinated 1,4-naphthoquinone first isolated from the fungus Mollisia caesia. The naphthoquinone scaffold is a well-established pharmacophore found in numerous natural products with diverse biological activities, including anticancer, antifungal, and antibacterial properties. The unique dichloroacetyl substitution on this compound suggests a potential for novel mechanisms of action and therapeutic applications. This document provides a detailed protocol for the synthesis of the this compound core structure and outlines key experiments for the evaluation of its derivatives as potential drug candidates. While the total synthesis of this compound has been reported, this protocol focuses on a general and adaptable synthetic route to the core naphthoquinone structure, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Data Presentation

Currently, there is a notable lack of publicly available quantitative data on the biological activity of this compound and its derivatives against mammalian cell lines and specific molecular targets. The primary reported activity is antifungal, particularly against phytopathogenic fungi. To facilitate the systematic evaluation of newly synthesized this compound derivatives, all quantitative data from biological assays should be summarized in a structured format. An example template for data presentation is provided below.

Table 1: Biological Activity of this compound Derivatives

Compound IDModificationAntifungal MIC (µM) vs. C. albicansCytotoxicity IC50 (µM) vs. HeLaEnzyme Inhibition IC50 (µM) vs. Target XNotes
This compound-001(Example)
This compound-002(Example)
......

Experimental Protocols

I. General Synthesis of a Substituted 1,4-Naphthoquinone Core

This protocol describes a general method for the synthesis of a substituted 1,4-naphthoquinone, which serves as the core structure of this compound. This can be adapted to produce various derivatives.

Materials:

  • Appropriately substituted 1,4-benzoquinone

  • Substituted 1,3-butadiene derivative

  • Anhydrous toluene

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Diels-Alder Reaction:

    • In a round-bottom flask, dissolve the substituted 1,4-benzoquinone (1 equivalent) in anhydrous toluene.

    • Add the substituted 1,3-butadiene derivative (1.1 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.

  • Aromatization:

    • Dissolve the crude adduct in glacial acetic acid.

    • Heat the solution at reflux for 1-2 hours. The color of the solution should change, indicating the formation of the aromatic naphthoquinone.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration and wash with water until the filtrate is neutral.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted 1,4-naphthoquinone.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Protocol for Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a model fungal pathogen, Candida albicans, using the broth microdilution method.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound derivatives dissolved in DMSO

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations to be tested.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

III. Protocol for In Vitro Cytotoxicity Assay

This protocol describes the assessment of the cytotoxic effects of this compound derivatives on a human cancer cell line (e.g., HeLa) using the MTT assay.

Materials:

  • HeLa cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualization of Potential Signaling Pathways and Experimental Workflows

To guide further research into the mechanism of action of promising this compound derivatives, it is useful to visualize potential signaling pathways that could be affected by naphthoquinones and the general workflow for their evaluation.

G Potential Signaling Pathways Modulated by Naphthoquinones cluster_0 Cellular Stress & Signaling Naphthoquinone Derivative Naphthoquinone Derivative ROS Reactive Oxygen Species (ROS) Production Naphthoquinone Derivative->ROS MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt PI3K/Akt Pathway CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle NFkB->Apoptosis

Caption: Potential signaling pathways affected by naphthoquinone derivatives.

G Experimental Workflow for this compound Derivative Evaluation cluster_1 Drug Discovery & Development Pipeline Synthesis Synthesis of This compound Derivatives Screening Primary Screening (Antifungal, Cytotoxicity) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective) Screening->Hit_ID Mechanism Mechanism of Action Studies (Enzyme Assays, Western Blot) Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Mechanism->Lead_Opt Lead_Opt->Screening In_Vivo In Vivo Efficacy & Toxicity Testing Lead_Opt->In_Vivo

Caption: General workflow for the evaluation of this compound derivatives.

Application Notes and Protocols for Bioactivity Screening of Mollisin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mollisin is a novel natural product isolated from a marine mollusk. Preliminary studies suggest that this compound may possess a range of bioactive properties. This document provides detailed application notes and experimental protocols for screening the anticancer, antimicrobial, and anti-inflammatory activities of this compound. The protocols are designed to be clear, concise, and reproducible for researchers in the field of drug discovery and natural product chemistry.

Anticancer Activity Screening

Application Note: Evaluating the Cytotoxic Effects of this compound on Cancer Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is a primary screening tool to determine the cytotoxic potential of novel compounds like this compound against various cancer cell lines. A dose-dependent decrease in cell viability upon treatment with this compound would indicate its potential as an anticancer agent.

Data Presentation: In Vitro Anticancer Activity of a Representative Mollusk-Derived Compound

To provide a contextual example, the following table summarizes the cytotoxic activity of a hypothetical mollusk-derived compound, similar to what could be expected for this compound, against a panel of human cancer cell lines. The data is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)[1][2]
A549Lung Carcinoma3.54
HeLaCervical Cancer15.2
HCT-116Colon Cancer2.51
K562Myelogenous Leukemia13.9
MCF-7Breast Cancer3.1
Experimental Protocol: MTT Assay

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., A549, HeLa, HCT-116, K562, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualization: Apoptosis Signaling Pathway

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. The following diagram illustrates the key pathways involved in apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Mitochondrion Mitochondrion Caspase-8->Mitochondrion (via Bid) Executioner Caspases Caspase-3, -6, -7 Caspase-8->Executioner Caspases Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Exterior Precursor_Synthesis Synthesis of UDP-NAG and UDP-NAM-pentapeptide Lipid_I Formation of Lipid I Precursor_Synthesis->Lipid_I Lipid_II Formation of Lipid II Lipid_I->Lipid_II Translocation Translocation across membrane Lipid_II->Translocation Glycan_Polymerization Glycan Chain Polymerization (Transglycosylation) Translocation->Glycan_Polymerization Peptide_Crosslinking Peptide Cross-linking (Transpeptidation) Glycan_Polymerization->Peptide_Crosslinking Cell_Wall Mature Peptidoglycan Cell Wall Peptide_Crosslinking->Cell_Wall Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB_P p-IκB (Degradation) IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB_nucleus->Gene_Transcription

References

Mollisin: Application Notes and Protocols for Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin is a thaumatin-like protein (TLP) isolated from the Chinese chestnut, Castanea mollissima. TLPs are a class of pathogenesis-related (PR) proteins found in plants, known for their roles in host defense. This compound, specifically, has demonstrated notable antifungal properties, making it a person of interest in the development of novel antifungal agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in microbiological research, based on currently available scientific literature.

Applications in Microbiology

The primary application of this compound in microbiology research lies in its antifungal activity . While its efficacy against a broad spectrum of bacteria and its ability to inhibit biofilm formation have not been extensively documented in publicly available research, its potent effects against various fungal species are well-established.

Antifungal Research

This compound has been shown to inhibit the mycelial growth of several pathogenic fungi. Its potential applications in this area include:

  • Screening for novel antifungal agents: this compound can serve as a positive control or a benchmark compound in screens for new antifungal drugs.

  • Investigating mechanisms of fungal cell death: The mode of action of this compound provides a tool to study fungal cell wall and membrane integrity.

  • Agricultural applications: As a naturally derived plant defense protein, this compound has the potential to be explored for the development of bio-pesticides to protect crops from fungal pathogens.

Quantitative Data Summary

The antifungal potency of this compound has been quantified against several fungal species. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Fungal SpeciesIC50 (µM)Reference
Fusarium oxysporum0.83[1]
Mycosphaerella arachidicola6.48[1]
Physalospora piricola9.21[1]

Mechanism of Action

This compound, as a thaumatin-like protein, is believed to exert its antifungal activity primarily through the disruption of the fungal cell membrane and cell wall.[2][3][4] This mechanism involves the following key steps:

  • Binding to the Fungal Cell Surface: this compound likely recognizes and binds to specific components on the fungal cell wall, such as β-1,3-glucans.[4]

  • Membrane Permeabilization: Following binding, this compound induces the formation of pores or lesions in the fungal cell membrane.[1][2][3] This leads to an influx of ions and water, disrupting the osmotic balance of the cell.

  • Cell Wall Disruption: The protein may also interfere with the synthesis or integrity of the fungal cell wall, further compromising the structural stability of the fungus.[3][4]

  • Cell Death: The combined effects of membrane permeabilization and cell wall damage lead to the leakage of cellular contents and ultimately, fungal cell death.[3]

Experimental Protocols

Protocol for Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol details the methodology to determine the IC50 of this compound against a filamentous fungus.

Materials:

  • This compound (purified protein)

  • Target filamentous fungus (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Spectrophotometer or microplate reader

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Incubator

Procedure:

  • Fungal Culture Preparation:

    • Grow the target fungus on a PDA plate at its optimal temperature until it forms a mature mycelial mat.

    • Aseptically cut a small piece of the mycelial mat from the edge of the colony and transfer it to a flask containing PDB.

    • Incubate the flask with shaking to obtain a homogenous mycelial suspension.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations for testing.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add a defined volume of the mycelial suspension to each well.

    • Add an equal volume of the different this compound dilutions to the respective wells.

    • Include a positive control (a known antifungal agent) and a negative control (buffer without this compound).

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Data Collection and Analysis:

    • After incubation, measure the absorbance of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The absorbance is proportional to the fungal growth.

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of mycelial growth, from the dose-response curve.

Visualizations

Proposed Antifungal Mechanism of this compound

Mollisin_Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_effects Mechanism of Action CellWall Cell Wall (β-1,3-glucan) CellMembrane Cell Membrane Permeabilization 2. Membrane Permeabilization Cytoplasm Cytoplasm Disruption 3. Cell Wall Disruption This compound This compound (Thaumatin-Like Protein) Binding 1. Binding Binding->CellWall Recognizes & Binds Permeabilization->CellMembrane Pore Formation Death 4. Cell Death Disruption->CellWall Structural Damage Death->Cytoplasm Leakage of Contents

Caption: Proposed mechanism of this compound's antifungal activity.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow A Fungal Culture Preparation C Assay Setup in 96-well Plate A->C B This compound Serial Dilutions B->C D Incubation C->D E Measure Absorbance (Fungal Growth) D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for mycelial growth inhibition assay.

References

Application Notes and Protocols for Mollisin in Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a thaumatin-like protein (TLP) isolated from the Chinese chestnut (Castanea mollissima), has demonstrated significant antifungal properties against a range of fungal pathogens.[1] As a member of the pathogenesis-related protein family 5 (PR-5), this compound and other TLPs represent a promising class of natural compounds for the development of novel antifungal therapeutics.[2][3] Their proposed mechanism of action involves the disruption of the fungal cell wall and plasma membrane, making them attractive candidates for combating fungal infections, particularly those resistant to conventional antifungal agents.[4][5]

These application notes provide detailed protocols for utilizing this compound in fungal growth inhibition assays, methods for data analysis, and an overview of its potential mechanism of action and the signaling pathways involved.

Quantitative Data: Antifungal Activity of this compound

The inhibitory activity of this compound against various fungal species has been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against several key fungal pathogens.

Fungal SpeciesIC50 (µM)Reference
Fusarium oxysporum0.83[1]
Mycosphaerella arachidicola6.48[1]
Physalospora piricola9.21[1]
Botrytis cinerea0.5 (for a similar TLP from Castanopsis chinensis)[6]

Experimental Protocols

Purification of this compound from Castanea mollissima

A standardized protocol for the purification of this compound is crucial for obtaining a pure and active protein for use in subsequent assays. The following is a general workflow based on established methods for TLP purification.[1][2][6]

Materials:

  • Fresh seeds of Chinese chestnut (Castanea mollissima)

  • Extraction Buffer: 10 mM Tris-HCl, pH 7.3

  • Chromatography columns: DEAE-cellulose, Affi-gel blue gel, Mono S

  • FPLC system (e.g., ÄKTA purifier)

  • Dialysis tubing (10 kDa MWCO)

  • Bradford reagent for protein quantification

  • SDS-PAGE reagents and equipment

Protocol:

  • Extraction: Homogenize fresh, shelled chestnut seeds in cold Extraction Buffer.

  • Clarification: Centrifuge the homogenate at 13,000 rpm for 30 minutes at 4°C to remove cellular debris.

  • Ion-Exchange Chromatography: Load the supernatant onto a DEAE-cellulose column pre-equilibrated with Extraction Buffer. This compound is expected to be unadsorbed and will be collected in the flow-through fraction.[1]

  • Affinity Chromatography: Apply the unadsorbed fraction from the previous step to an Affi-gel blue gel column. Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl in Extraction Buffer).

  • Cation-Exchange Chromatography: Further purify the active fractions on a Mono S column using an appropriate buffer system (e.g., 20 mM ammonium acetate, pH 5.5) and a salt gradient for elution.[1]

  • Purity and Concentration: Assess the purity of the final this compound fraction by SDS-PAGE. Determine the protein concentration using the Bradford assay.

  • Buffer Exchange: Dialyze the purified this compound against a suitable buffer for storage (e.g., PBS) and store at -20°C or -80°C for long-term use.

Diagram of Purification Workflow:

G start Chestnut Seed Homogenization centrifugation Centrifugation start->centrifugation deae DEAE-Cellulose Chromatography (Flow-through collected) centrifugation->deae affigel Affi-gel Blue Gel Chromatography deae->affigel monos Mono S Chromatography affigel->monos purity Purity & Concentration Check (SDS-PAGE, Bradford) monos->purity storage Purified this compound purity->storage

Caption: Workflow for the purification of this compound.

Broth Microdilution Assay for Fungal Growth Inhibition

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) and IC50 of this compound against a target fungal species. This method is adapted from established antifungal susceptibility testing protocols.[7]

Materials:

  • Purified this compound stock solution of known concentration

  • Target fungal strain(s)

  • Appropriate liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water or PBS for dilutions

Protocol:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a spore or conidial suspension in sterile water or PBS. Adjust the suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL in the growth medium.

  • Serial Dilution of this compound: Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no this compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 28-37°C) for 24-72 hours, or until visible growth is observed in the positive control wells.

  • Growth Assessment: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration using the following formula:

    • % Inhibition = 100 - [((OD_treatment - OD_negative_control) / (OD_positive_control - OD_negative_control)) * 100]

  • IC50 and MIC Determination: The IC50 is the concentration of this compound that causes 50% inhibition of fungal growth. The MIC is the lowest concentration of this compound that results in no visible growth.

Diagram of Experimental Workflow:

G prep_this compound Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_fungi Prepare Fungal Inoculum prep_fungi->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_plate Measure OD600 incubate->read_plate analyze Calculate % Inhibition, IC50, and MIC read_plate->analyze

Caption: Workflow for the broth microdilution assay.

Proposed Mechanism of Action and Signaling Pathways

Thaumatin-like proteins, including this compound, are believed to exert their antifungal activity primarily by disrupting the fungal cell's physical barriers. The proposed mechanism involves interaction with and degradation of key cell wall components, leading to osmotic instability and cell death.[8]

Key Mechanisms:

  • β-1,3-Glucan Binding: TLPs can bind to β-1,3-glucans, which are major structural components of the fungal cell wall.[5][8] This binding can interfere with cell wall synthesis and integrity.

  • Membrane Permeabilization: Disruption of the cell wall can lead to increased permeability of the plasma membrane, causing leakage of intracellular contents and ultimately cell lysis.[2][4]

  • Induction of Oxidative Stress: Some TLPs have been shown to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative damage and programmed cell death.[2]

Involvement of Fungal Signaling Pathways:

The cellular damage caused by this compound likely triggers compensatory stress response pathways in the fungus. While the specific pathways affected by this compound are still under investigation, the known mechanisms of TLPs suggest potential involvement of the following:

  • Cell Wall Integrity (CWI) Pathway: This MAPK-mediated pathway is a primary response to cell wall stress.[9][10] Damage to the cell wall by this compound would likely activate this pathway in an attempt to repair the damage.

  • Calcium-Calcineurin Signaling Pathway: Changes in membrane permeability can lead to influxes of calcium ions, activating the calcium-calcineurin pathway.[11][12][13] This pathway is crucial for stress responses and virulence in many fungi.[14][15]

Diagram of Proposed Mechanism and Signaling Response:

G cluster_fungus Fungal Cell cluster_pathway Signaling Pathways cell_wall Cell Wall (β-1,3-glucans) plasma_membrane Plasma Membrane cell_wall->plasma_membrane Disruption cwi_pathway Cell Wall Integrity Pathway plasma_membrane->cwi_pathway Triggers ca_pathway Calcium-Calcineurin Pathway plasma_membrane->ca_pathway Ca2+ influx triggers cwi_pathway->cell_wall Attempts repair ros ROS Production ca_pathway->ros cell_death Cell Death ros->cell_death This compound This compound This compound->cell_wall Binds to β-1,3-glucans

Caption: Proposed mechanism of this compound and fungal response.

Conclusion

This compound presents a compelling case for further investigation as a novel antifungal agent. The protocols and information provided herein offer a framework for researchers to explore its efficacy and mechanism of action. Understanding the interactions between this compound and fungal cellular structures and signaling pathways will be critical for its potential development into a therapeutic agent. Further studies are warranted to elucidate the precise molecular targets of this compound and to evaluate its in vivo efficacy and safety.

References

Cell Culture-Based Assays for Mollisin Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a novel natural product isolated from marine mollusks, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation as an anti-cancer agent. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound in a cell culture setting. The following assays are described: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay for apoptosis induction. Additionally, a hypothetical signaling pathway for this compound-induced apoptosis is presented.

Data Presentation

The following tables summarize hypothetical quantitative data on the cytotoxic effects of this compound on a representative cancer cell line (e.g., HeLa). These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cell Viability of HeLa Cells Treated with this compound (MTT Assay)

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SDCell Viability (%)
0 (Vehicle Control)1.35 ± 0.09100
11.21 ± 0.0789.6
50.98 ± 0.0672.6
100.68 ± 0.0550.4
250.34 ± 0.0325.2
500.15 ± 0.0211.1
1000.08 ± 0.015.9
IC50 Value: 10.2 µM (Calculated from the dose-response curve)

Table 2: Cytotoxicity in HeLa Cells Treated with this compound (LDH Release Assay)

Concentration of this compound (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Spontaneous LDH Release)0.25 ± 0.030
10.28 ± 0.043.3
50.45 ± 0.0522.2
100.75 ± 0.0655.6
251.10 ± 0.0894.4
501.35 ± 0.09122.2 (Maximum Release)
1001.40 ± 0.10127.8 (Maximum Release)
Maximum LDH Release (Lysis Control) 1.15 ± 0.07 100

Table 3: Apoptosis Induction in HeLa Cells Treated with this compound (Caspase-3/7 Activity)

Concentration of this compound (µM)Mean Luminescence (RLU) ± SDFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)15,234 ± 1,2871.0
118,567 ± 1,5431.2
535,890 ± 2,9872.4
1076,543 ± 6,1235.0
25154,321 ± 12,54310.1
50165,432 ± 13,45610.9
100168,765 ± 14,01211.1

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound like this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start cell_culture Cell Line Culture (e.g., HeLa) start->cell_culture seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare this compound Stock and Dilutions treat_cells Treat Cells with this compound (24, 48, 72 hours) compound_prep->treat_cells seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calculate_results Calculate % Viability, % Cytotoxicity, Fold Change read_plate->calculate_results dose_response Generate Dose-Response Curves and IC50 calculate_results->dose_response end End dose_response->end G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death_Receptor Death Receptor (e.g., Fas) This compound->Death_Receptor Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Bcl2 Bcl-2 (Anti-apoptotic) X This compound->Bcl2 Inhibition Cell_Membrane Cell Membrane DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bax Bax (Pro-apoptotic) Caspase8->Bax Bid activation Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Mitochondrion->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Application Notes and Protocols: In Vitro Testing of Mollisin Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin is a novel compound with demonstrated potential as a broad-spectrum antifungal agent. These application notes provide a comprehensive overview of the in vitro methodologies employed to evaluate the efficacy of this compound against a panel of clinically relevant pathogenic fungi. The included protocols offer detailed, step-by-step guidance for determining key antifungal metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as investigating its mechanism of action. The presented data is intended to serve as a reference for researchers engaged in antifungal drug discovery and development.

Data Presentation: Antifungal Activity of this compound

The in vitro antifungal activity of this compound was evaluated against a variety of pathogenic fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values obtained through standardized broth microdilution assays.

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)
Candida albicansATCC 9002824
Candida glabrataATCC 200148
Candida parapsilosisATCC 2201924
Candida tropicalisATCC 75012
Cryptococcus neoformansATCC 2088210.51
Aspergillus fumigatusATCC 20430512
Aspergillus flavusATCC 20430424
Trichophyton rubrumATCC 281880.250.5
Microsporum canisATCC 362990.51

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[1][2][3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum, standardized to the appropriate cell density

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • From a fresh culture, suspend fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, conidial suspensions are prepared and counted using a hemocytometer.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

    • In the first column, add 200 µL of the this compound working solution (at twice the highest desired final concentration).

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from column one to eleven.

    • Add 100 µL of sterile RPMI-1640 medium to the twelfth column.

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), or until sufficient growth is observed in the growth control wells.[3]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control.[1] This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined following the MIC assay.

Procedure:

  • Subculturing from MIC Plates:

    • From each well showing no visible growth in the MIC assay, and from the growth control well, take a 10-20 µL aliquot.

    • Spot-inoculate the aliquots onto Sabouraud Dextrose Agar (SDA) plates.

  • Incubation:

    • Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the spot from the growth control.

  • Reading the MFC:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Visualizations

Experimental_Workflow_Antifungal_Susceptibility_Testing Workflow for In Vitro Antifungal Susceptibility Testing of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (e.g., Candida albicans) Inoculum_Prep 2. Inoculum Preparation (Standardized Suspension) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Plate Inoculum_Prep->Inoculation Mollisin_Dilution 3. Serial Dilution of this compound in 96-well plate Mollisin_Dilution->Inoculation Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination 6. MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Subculturing 7. Subculturing onto Agar MIC_Determination->Subculturing MFC_Determination 8. MFC Determination Subculturing->MFC_Determination

Caption: Workflow for In Vitro Antifungal Susceptibility Testing of this compound.

Mechanism of Action: Cell Membrane Integrity Assay

Preliminary studies suggest that this compound may exert its antifungal effect by disrupting the fungal cell membrane. The following protocol describes a method to assess cell membrane integrity using propidium iodide (PI) staining and flow cytometry.

Principle:

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. In cells with compromised membranes, PI can enter, bind to DNA, and fluoresce, allowing for the quantification of cell death.

Materials:

  • Fungal cells treated with this compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Untreated fungal cells (negative control)

  • Heat-killed fungal cells (positive control)

  • Propidium iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Expose fungal cells to different concentrations of this compound in a suitable broth medium for a defined period (e.g., 4 hours).

    • Include untreated and heat-killed controls.

  • Harvesting and Washing:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with PBS to remove residual medium and this compound.

  • Staining:

    • Resuspend the cell pellets in PBS containing PI at a final concentration of 2 µg/mL.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the cells with a 488 nm laser and detect the PI fluorescence in the appropriate channel (e.g., 617/30 nm).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of PI-positive cells in each sample. An increase in the percentage of PI-positive cells in this compound-treated samples compared to the untreated control indicates a loss of cell membrane integrity.

Signaling_Pathway_Mollisin_MoA Proposed Mechanism of Action of this compound on Fungal Cell Membrane This compound This compound Fungal_Cell_Membrane Fungal Cell Membrane This compound->Fungal_Cell_Membrane Targets Membrane_Disruption Membrane Disruption/ Pore Formation Fungal_Cell_Membrane->Membrane_Disruption Induces Ion_Leakage Ion Leakage (K+, Na+) Membrane_Disruption->Ion_Leakage Loss_of_PMF Loss of Proton Motive Force Membrane_Disruption->Loss_of_PMF Cellular_Content_Leakage Leakage of Cellular Contents (ATP, proteins) Membrane_Disruption->Cellular_Content_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Loss_of_PMF->Cell_Death Cellular_Content_Leakage->Cell_Death

Caption: Proposed Mechanism of Action of this compound on the Fungal Cell Membrane.

References

Troubleshooting & Optimization

Troubleshooting low yield of Mollisin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Mollisin, a dichloronaphthoquinone derivative from fungi of the Mollisia genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a dichloronaphthoquinone, a type of secondary metabolite. It is notably produced by the fungus Mollisia caesia. Fungi are well-known producers of a wide array of secondary metabolites, including various quinones which may have interesting biological activities.

Q2: What are the general steps for this compound extraction?

The general workflow for obtaining this compound involves three main stages:

  • Fungal Cultivation: Growing the Mollisia species under conditions that favor the production of secondary metabolites.

  • Extraction: Using a suitable solvent to isolate the crude this compound from the fungal biomass or culture medium.

  • Purification: Separating this compound from other extracted compounds to obtain a pure sample.

Q3: Which solvents are most effective for this compound extraction?

The initial reported extraction of this compound used chloroform. Generally, the choice of solvent is critical and depends on the polarity of the target compound. For fungal secondary metabolites, solvents like ethyl acetate, acetone, and methanol are also commonly used.[1] Chloroform is a nonpolar solvent, suggesting this compound has lipophilic characteristics.[1]

Q4: What analytical methods are used to identify and quantify this compound?

The original research on this compound mentions purification by preparative thin-layer chromatography (TLC).[2] For identification and quantification of similar fungal metabolites like naphthoquinones, High-Performance Liquid Chromatography (HPLC) coupled with UV-MS detection is a standard and precise method.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation.[4]

Troubleshooting Guide: Low Yield of this compound Extraction

This guide addresses specific issues that can lead to a low yield of this compound during the extraction process.

Stage 1: Fungal Cultivation & Metabolite Production

Problem: Low production of this compound by the fungal culture.

Possible Cause Suggested Solution
Suboptimal Growth Medium The composition of the culture medium significantly impacts secondary metabolite production. Experiment with different media formulations, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), which are commonly used for fungal cultivation.[5]
Incorrect pH of the Medium The pH of the culture medium is a critical factor for fungal growth and metabolite synthesis. Most fungi prefer a slightly acidic to neutral pH range of 3 to 7.[6] The optimal pH for Mollisia species may need to be determined empirically, but starting within a pH range of 5.0 to 7.0 is advisable.[7][8]
Inappropriate Incubation Temperature Temperature affects fungal growth and enzyme activity. The original research on this compound biosynthesis by Mollisia caesia used an incubation temperature of 22°C.[2] Significant deviations from the optimal temperature can inhibit growth and metabolite production.
Insufficient Incubation Time Secondary metabolite production often occurs in the stationary phase of fungal growth. The reported cultivation time for this compound production is between 16 to 26 days.[2] Ensure a sufficiently long incubation period to allow for the accumulation of the compound.
Stage 2: Extraction

Problem: Low yield of crude this compound extract.

Possible Cause Suggested Solution
Inefficient Solvent System While chloroform was used in the original protocol, other solvents or solvent mixtures might be more efficient.[2] The choice of solvent can significantly impact the extraction of secondary metabolites.[2] For compounds like this compound (a naphthoquinone), ethyl acetate is also a commonly effective solvent.[1][9]
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may not be able to dissolve and extract all of the this compound present in the fungal biomass. Increase the solvent-to-solid ratio to ensure thorough extraction.
Incomplete Cell Lysis If this compound is primarily an intracellular metabolite, the fungal cell walls need to be disrupted to release the compound. Consider mechanical disruption methods such as grinding the mycelium in liquid nitrogen or sonication before solvent extraction.
Product Degradation during Extraction This compound, like many natural products, could be sensitive to heat or pH changes during extraction. It is advisable to work at low temperatures (e.g., on ice) to minimize potential degradation by enzymes released during cell lysis.[10]
Stage 3: Purification

Problem: Significant loss of this compound during purification.

Possible Cause Suggested Solution
Suboptimal TLC System The original protocol specifies preparative TLC with chloroform as the solvent.[2] If separation is poor, with streaking or overlapping spots, the mobile phase needs optimization. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve resolution.[11]
Compound Degradation on Silica Gel Some compounds are unstable on the acidic surface of silica gel. If you suspect degradation, you can neutralize the TLC plate by adding a small amount of a base like triethylamine (0.1–2.0%) to the mobile phase.[12]
Losses during Recrystallization Recrystallization is a purification step that can lead to yield loss if not performed correctly. To maximize crystal formation, allow the saturated solution to cool down as slowly as possible.[10][13] Using a minimal amount of hot solvent to dissolve the crude product is also crucial to avoid losing product in the mother liquor.[14]
Incomplete Elution from TLC Plate After running the preparative TLC, ensure that the this compound band is completely scraped and that the compound is thoroughly eluted from the silica gel. Acetone was reported for elution.[2] Multiple elutions with fresh solvent may be necessary.

Data Presentation

Table 1: General Solvent Selection Guide for Fungal Metabolite Extraction

SolventPolarityTypical Metabolites ExtractedConsiderations
ChloroformNonpolarLipophilic compounds, some polyketides.A good starting point for this compound based on existing literature.[1][2]
Ethyl AcetateModerately PolarA broad range of secondary metabolites, including many fungal pigments and quinones.Often considered a good general-purpose solvent for fungal extracts.[1]
AcetonePolar AproticA wide variety of compounds.Can extract a significant amount of fats and other lipids.[1]
MethanolPolar ProticMore polar compounds, including glycosides and some alkaloids.May extract a high proportion of primary metabolites like sugars.[1]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Mollisia caesia

This protocol is based on the method described in the biosynthesis study of this compound, with additional best-practice recommendations.[2]

  • Fungal Culture:

    • Inoculate Mollisia caesia on a suitable solid medium like Potato Dextrose Agar (PDA) or Malt Extract Agar.

    • Incubate the cultures at 22°C for 16-26 days in the dark.

  • Extraction:

    • Harvest the fungal mycelium and the agar medium.

    • Homogenize the fungal material, for example, by grinding in a mortar and pestle.

    • Suspend the homogenized material in chloroform at an appropriate solvent-to-solid ratio (e.g., 10:1 v/w).

    • Stir or shake the mixture for several hours at room temperature.

    • Separate the chloroform extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue two more times with fresh chloroform.

    • Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification by Preparative TLC:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Apply the dissolved extract as a band onto a preparative silica gel TLC plate (e.g., Silica Gel 60).

    • Develop the TLC plate in a chamber with chloroform as the mobile phase.

    • Visualize the separated bands under UV light or by observing the colored spots. This compound is a bright yellow compound.[2]

    • Carefully scrape the silica gel corresponding to the this compound band (Rf value of approximately 0.56 in chloroform).[2]

    • Elute the this compound from the scraped silica gel by washing multiple times with acetone.

    • Filter the acetone solution to remove the silica gel particles.

    • Evaporate the acetone to yield the purified this compound.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the purified this compound in a minimal amount of a hot solvent mixture, such as benzene-isooctane.

    • Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or ice bath to induce crystallization.

    • Collect the pure this compound crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Mollisin_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculate Mollisia caesia Incubation Incubate at 22°C for 16-26 days Inoculation->Incubation Harvest Harvest Fungal Biomass Incubation->Harvest Homogenize Homogenize Harvest->Homogenize Solvent_Extraction Extract with Chloroform Homogenize->Solvent_Extraction Concentrate Concentrate Extract Solvent_Extraction->Concentrate Prep_TLC Preparative TLC Concentrate->Prep_TLC Elution Elute this compound Band Prep_TLC->Elution Recrystallization Recrystallization (Optional) Elution->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Production Check Metabolite Production Start->Check_Production Check_Extraction Check Extraction Efficiency Check_Production->Check_Extraction Production OK Optimize_Culture Optimize Culture Conditions (Medium, pH, Temp, Time) Check_Production->Optimize_Culture Low Production Check_Purification Check Purification Losses Check_Extraction->Check_Purification Extraction OK Optimize_Solvent Optimize Solvent System & Solvent/Solid Ratio Check_Extraction->Optimize_Solvent Inefficient Extraction Optimize_TLC Optimize TLC (Mobile Phase, Additives) Check_Purification->Optimize_TLC Losses During TLC Optimize_Recrystallization Optimize Recrystallization (Slow Cooling, Min. Solvent) Check_Purification->Optimize_Recrystallization Losses During Recrystallization Improve_Lysis Improve Cell Lysis Optimize_Solvent->Improve_Lysis

References

Technical Support Center: Optimizing Mollisin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the production of Mollisin.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for producing and quantifying this compound?

A1: The overall process involves several key stages: inoculum preparation, fermentation, extraction of the compound, and finally, purification and quantification. It begins with growing a seed culture of the producing fungal strain, which is then used to inoculate a larger production culture. After a specific incubation period under optimized conditions, the fungal biomass and the culture broth are separated. This compound is then extracted from both fractions using organic solvents. The final steps involve purifying the crude extract and quantifying the this compound yield, typically using High-Performance Liquid Chromatography (HPLC).

Mollisin_Production_Workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_prod Production cluster_extract Extraction cluster_analysis Analysis inoculum Inoculum Preparation (Seed Culture) fermentation Fermentation (Inoculation & Incubation) inoculum->fermentation media Production Media Sterilization media->fermentation separation Separate Mycelia & Supernatant fermentation->separation Harvest extraction Solvent Extraction (e.g., Ethyl Acetate) separation->extraction crude Crude Extract (Evaporation) extraction->crude purification Purification (e.g., HPLC) crude->purification Purify quant Quantification & Analysis purification->quant

Caption: A high-level overview of the this compound production and analysis workflow.

Q2: Which fungal species are known to produce this compound?

A2: this compound is a metabolite produced by the fungus Mollisia caesia.[1] While other fungi like Aspergillus ochraceus are well-known producers of other secondary metabolites (e.g., ochratoxins), the optimization strategies used for them can often be adapted as a starting point for Mollisia caesia.[2][3][4]

Q3: What is the biosynthetic pathway for this compound?

A3: this compound biosynthesis is consistent with a single-chain polyketide pathway.[1] The process starts with a dichloroacetyl chain-initiating group, followed by the condensation of acetate and malonate units.[1] A key step involves a chain scission event that accompanies the dichlorination of a reactive methylene group in the polyketide precursor, a reaction catalyzed by a chloroperoxidase.[1]

Mollisin_Biosynthesis_Pathway Simplified this compound Biosynthetic Pathway Start Dichloroacetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Start->PKS Initiation Acetate Acetate/Malonate (Extender Units) Acetate->PKS Elongation Polyketide Single-Chain Polyketide Precursor PKS->Polyketide Synthesis Enzyme Chloroperoxidase Activity Polyketide->Enzyme Substrate This compound This compound Enzyme->this compound Chain Scission & Dichlorination

Caption: Key stages in the single-chain polyketide synthesis of this compound.

Troubleshooting Guide: Low this compound Yield

Low yield is one of the most common challenges in metabolite production. This guide provides a systematic approach to identifying and resolving the root causes.[5][6]

Troubleshooting_Low_Yield Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Detected CheckCulture Review Culture Conditions Start->CheckCulture Media Is Media Composition Optimal? (C/N source, pH, precursors) CheckCulture->Media No Incubation Are Incubation Parameters Correct? (Temp, Aeration, Time) CheckCulture->Incubation Yes CheckExtraction Evaluate Extraction Protocol Solvent Is Solvent Choice Correct? CheckExtraction->Solvent Yes CheckAnalysis Verify Analytical Method HPLC Is HPLC Method Validated? (Standard curve, column) CheckAnalysis->HPLC Yes OptimizeMedia Action: Optimize Media (See Table 1) Media->OptimizeMedia Incubation->CheckExtraction Yes Incubation->OptimizeMedia No Contamination Is Culture Contaminated? pH_adjust Was pH Adjusted Pre-Extraction? Solvent->pH_adjust Yes OptimizeExtraction Action: Test Solvents & Check pH Solvent->OptimizeExtraction No Degradation Could Degradation Occur? pH_adjust->Degradation Yes pH_adjust->OptimizeExtraction No Degradation->CheckAnalysis Yes Degradation->OptimizeExtraction No HPLC->Start Yes (Problem Solved) Calibrate Action: Recalibrate HPLC & Run Standard HPLC->Calibrate No

Caption: A decision tree for systematically diagnosing low this compound yield.

Q: My fungal culture grows well, but the this compound yield is poor. What should I check first?

A: If biomass is high but yield is low, the issue often lies with the culture conditions not being optimal for secondary metabolite production.[7][8]

  • Media Composition: Secondary metabolism is sensitive to nutrient levels. Ensure your carbon and nitrogen sources are appropriate. For example, some fungi produce target metabolites better with complex nitrogen sources (like yeast extract) or specific sugars (like sucrose).[2][3]

  • pH of Medium: The pH of the culture can drift during fermentation, which may inhibit the enzymes responsible for this compound biosynthesis. Monitor and, if necessary, buffer the medium to maintain a stable pH.[9]

  • Incubation Time: this compound is a secondary metabolite, meaning its production often begins after the primary growth phase (log phase) has concluded. You may need to extend the fermentation time. Harvest at different time points to create a production curve and identify the peak.

  • Aeration and Agitation: Oxygen levels are critical for many fungal metabolic pathways. Ensure adequate aeration through appropriate shaking speeds or sparging in a bioreactor.[8]

Q: I suspect my extraction protocol is inefficient. How can I improve it?

A: Inefficient extraction can lead to significant product loss. Consider the following points:

  • Solvent Choice: this compound is extracted with organic solvents. Ensure you are using an appropriate solvent (e.g., ethyl acetate). A multi-step extraction can improve recovery.[10]

  • pH Adjustment: The charge state of this compound can affect its solubility in organic solvents. Acidifying the culture supernatant to ~pH 3.0 before extraction can significantly improve the recovery of acidic compounds.[10]

  • Mycelial vs. Supernatant Extraction: this compound may be present both within the fungal mycelia and secreted into the broth. It is crucial to perform extractions on both fractions separately and then pool the results to determine the total yield.[10]

Q: My final purified product is very low. Could the compound be degrading?

A: Yes, product degradation is a possibility, especially during lengthy purification procedures.

  • Temperature: Keep extracts and samples cold (4°C) whenever possible to minimize enzymatic or chemical degradation.[5]

  • Light Exposure: Some complex organic molecules are light-sensitive. Protect your samples from direct light during extraction and purification.

  • Proteases: Cellular lysis can release proteases that may degrade peptide-like structures or the enzymes involved in biosynthesis. The inclusion of protease inhibitors during lysis can sometimes be beneficial.[5]

Data Presentation: Optimizing Media Components

Optimizing the culture medium is a critical step in maximizing yield. This involves systematically testing different carbon and nitrogen sources. The data should be tabulated to clearly compare the effects of each component on biomass and this compound production.

Below is an example table based on data for Ochratoxin A production by Aspergillus ochraceus, which illustrates how results from media optimization for this compound could be presented.[3] Researchers should generate similar data for Mollisia caesia and this compound.

Table 1: Example - Effect of Media Composition on Metabolite Production by Aspergillus

Fungal IsolateMedium TypeCarbon SourceNitrogen SourceMetabolite Yield (µg/mL)
A. ochraceus ATCC 22947PDBDextrosePotato Infusion0.04
A. ochraceus ATCC 22947YES15% Sucrose2% Yeast Extract1.60
A. alliaceus Isolate 791PDBDextrosePotato Infusion6.50
A. alliaceus Isolate 791YES15% Sucrose2% Yeast Extract30.00

Data adapted from a study on Ochratoxin A production and serves as a template for this compound optimization experiments.[3]

Experimental Protocols

Protocol 1: Fermentation of this compound-Producing Fungus

This protocol outlines a standard lab-scale fermentation process.[11][12]

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature fungal culture from an agar plate into a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate at 25-28°C on a rotary shaker (150-180 rpm) for 3-5 days.

  • Production Culture:

    • Prepare the production medium (e.g., Yeast Extract Sucrose - YES broth) in 1 L flasks (200 mL medium per flask) and sterilize by autoclaving.[3]

    • Inoculate each production flask with 5-10% (v/v) of the seed culture.

    • Incubate the production cultures at 25-28°C on a rotary shaker (150-180 rpm) for 10-14 days.[3] Monitor the culture daily for growth and potential contamination.

Protocol 2: Extraction of this compound

This protocol covers the extraction from both the liquid broth and the fungal biomass.[10]

  • Separation:

    • After incubation, harvest the culture by vacuum filtration or centrifugation (e.g., 5000 x g for 15 minutes) to separate the mycelia from the culture supernatant.

  • Supernatant Extraction:

    • Measure the volume of the supernatant.

    • Adjust the pH to ~3.0 with 1M HCl.

    • Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

    • Shake vigorously for 2 minutes, allowing the layers to separate. Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction on the aqueous layer two more times. Pool all organic fractions.

  • Mycelial Extraction:

    • Freeze-dry the collected mycelia to remove residual water.

    • Grind the dried mycelia into a fine powder.

    • Suspend the powder in ethyl acetate (e.g., 100 mL per 5 g of dry weight) and stir for several hours or overnight at room temperature.

    • Filter the mixture to remove the mycelial debris and collect the ethyl acetate extract.

  • Concentration:

    • Combine the supernatant and mycelial extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

    • Resuspend the dried extract in a small, known volume of methanol or a suitable solvent for analysis.

Protocol 3: Quantification by HPLC

This protocol provides a general method for quantifying this compound in the crude extract.[13][14]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for this compound (requires determination via UV-Vis scan).

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of purified this compound standard of known concentration.

    • Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Filter your resuspended crude extract through a 0.22 µm syringe filter before injection.

    • Inject the sample into the HPLC system.

    • Identify the this compound peak by comparing its retention time to that of the standard.

    • Calculate the concentration in the sample by interpolating its peak area on the standard curve. The final yield can then be reported as mg of this compound per liter of culture (mg/L).

References

Overcoming Mollisin instability during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the instability of mollisin during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a dichlorinated naphthoquinone derivative produced by the fungus Mollisia caesia.[1][2] Like other naphthoquinones, this compound is susceptible to degradation under various conditions, which can significantly impact the yield and purity of the final product. Key challenges stem from its instability in the presence of light, heat, and certain pH conditions.

Q2: What are the primary factors that contribute to this compound instability during purification?

The main factors leading to this compound degradation are:

  • Light Exposure: Naphthoquinones can undergo photodegradation.[3][4]

  • Temperature: Elevated temperatures can cause thermal degradation, particularly for ortho-quinones. While this compound is a para-quinone, high temperatures should still be avoided.[5][6]

  • pH: this compound's stability is pH-dependent. Acidic conditions (below pH 3.5) can lead to specific acid catalysis of degradation.[7] While not explicitly detailed for this compound, naphthoquinones can also be unstable in basic conditions.

  • Oxidation: Naphthoquinones can exist in a reduced, colorless hydroquinone form which is readily oxidized to the colored quinone form upon exposure to air. This conversion can be a source of inconsistency during purification.

Q3: What are the visible signs of this compound degradation?

A primary indicator of this compound is its bright yellow color.[1] Degradation can lead to a loss of this color or the appearance of other colored impurities. Monitoring the characteristic absorption maximum of this compound at 420 nm can be used to track its presence and potential degradation.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of yellow pigment after extraction. Oxidation of hydro-mollisin to this compound was incomplete. Ensure adequate aeration during the later stages of fungal culture or initial extraction to promote oxidation to the stable yellow quinone form.
Degradation due to light exposure. Conduct extraction and purification steps under amber or red light, or in equipment protected from light.
Appearance of multiple colored bands or spots during chromatography. Degradation of this compound into various byproducts. Minimize the duration of the purification process. Use cooled solvents and apparatus to reduce thermal degradation.[5] Ensure the pH of all solutions is maintained in a neutral to slightly acidic range (pH 5-7).[8]
Presence of other pigments from the fungal culture. Optimize the chromatographic separation method. Consider using a multi-step purification protocol.
Loss of yellow color from the purified fraction over time. Instability of the purified this compound in the storage solvent. Store purified this compound in a non-polar, aprotic solvent (e.g., chloroform, dichloromethane) at low temperatures (-20°C or below) in the dark.
Photodegradation from ambient light. Store samples in amber vials or wrap containers in aluminum foil.
Inconsistent retention times in HPLC analysis. On-column degradation or conversion. Use a buffered mobile phase to maintain a stable pH. Ensure the HPLC system is free of reactive metal ions by using PEEK tubing and fittings where possible.
Interaction with the stationary phase. Test different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions to find conditions that minimize reactive interactions.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Mollisia caesia

This protocol is adapted from the methodology described for the isolation of this compound from fungal cultures.[1]

Materials:

  • Cultures of Mollisia caesia grown on potato dextrose agar.

  • Chloroform

  • Acetone

  • Preparative thin-layer chromatography (TLC) plates (Silica Gel 60)

  • Standard laboratory glassware and equipment

  • Rotary evaporator

Procedure:

  • Culturing: Grow Mollisia caesia on potato dextrose agar plates for approximately 16 days at 22°C.[1]

  • Extraction:

    • Harvest the fungal mycelium and agar from the petri plates.

    • Perform a solvent extraction using chloroform. The bright yellow this compound will partition into the chloroform layer.

    • Collect the chloroform extract.

  • Concentration:

    • Concentrate the chloroform extract under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent thermal degradation.

  • Purification by Preparative TLC:

    • Apply the concentrated extract as a band onto a preparative silica gel TLC plate.

    • Develop the plate using chloroform as the mobile phase.

    • This compound will appear as a bright-yellow band with an approximate Rf value of 0.56.[1]

    • Carefully scrape the yellow band from the plate.

  • Elution and Final Concentration:

    • Elute the this compound from the silica gel using acetone.

    • Filter the acetone solution to remove the silica gel.

    • Evaporate the acetone to obtain the purified this compound as a yellow solid.

  • Storage: Store the purified this compound in a sealed, light-protected container at low temperature (-20°C or below).

Visualizations

Logical Workflow for Troubleshooting this compound Purification

Mollisin_Troubleshooting Troubleshooting this compound Purification Instability Start Start Low Yield or Impure Product Check_Extraction Check Extraction Conditions Start->Check_Extraction Check_Purification Check Purification Conditions Start->Check_Purification Check_Storage Check Storage Conditions Start->Check_Storage Light Protect from Light? Check_Extraction->Light Temperature Low Temperature? Check_Extraction->Temperature Oxidation Limited Air Exposure? Check_Extraction->Oxidation Check_Purification->Light Check_Purification->Temperature pH Neutral pH? Check_Purification->pH Check_Storage->Light Check_Storage->Temperature Solution_Extraction Implement Light Protection (Amber Vials, Red Light) Light->Solution_Extraction Solution_Storage Store at -20°C or below in Dark, Inert Atmosphere Light->Solution_Storage Solution_Purification Use Cooled Solvents/Apparatus Maintain pH 5-7 Temperature->Solution_Purification Temperature->Solution_Storage pH->Solution_Purification Oxidation->Solution_Extraction End Improved Yield and Purity Solution_Extraction->End Solution_Purification->End Solution_Storage->End

Caption: A flowchart for troubleshooting common issues in this compound purification.

Experimental Workflow for this compound Purification

Mollisin_Purification_Workflow This compound Purification Workflow Start Start: Mollisia caesia Culture Extraction Chloroform Extraction Start->Extraction Concentration Rotary Evaporation (Low Temperature) Extraction->Concentration Prep_TLC Preparative TLC (Silica Gel, Chloroform) Concentration->Prep_TLC Scrape_Band Scrape Yellow Band (Rf ~ 0.56) Prep_TLC->Scrape_Band Elution Elute with Acetone Scrape_Band->Elution Final_Concentration Evaporate Acetone Elution->Final_Concentration Storage Store Purified this compound (-20°C, Dark) Final_Concentration->Storage

Caption: A step-by-step workflow for the extraction and purification of this compound.

References

Common issues in Mollisin quantification and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mollisin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

General Quantification

Q1: Which analytical technique is most suitable for the quantification of this compound in biological samples?

The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for quantification. For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1][2]

Sample Preparation

Q2: I am seeing a lot of interference from my biological matrix. How can I clean up my sample before injection?

Effective sample preparation is crucial to remove unwanted components that can interfere with quantification.[3][4] Common techniques for biological samples include:

  • Protein Precipitation (PPT): A fast and simple method to remove the majority of proteins from samples like plasma or serum.[4][5]

  • Liquid-Liquid Extraction (LLE): Separates analytes based on their differential solubility in two immiscible liquids, which can remove many interfering substances.[4]

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds and concentrate the analyte of interest.[6]

Q3: My this compound recovery is low after sample preparation. What can I do to improve it?

Low recovery can be due to several factors. Consider the following:

  • Optimize the extraction solvent: Ensure the solvent used in PPT or LLE is optimal for this compound's polarity.

  • Adjust pH: The pH of the sample can significantly affect the extraction efficiency of ionizable compounds.

  • Check for analyte degradation: Ensure that the sample handling and preparation conditions are not causing this compound to degrade.

  • Validate the SPE method: If using SPE, ensure the sorbent, wash, and elution solvents are appropriate for this compound.

HPLC & LC-MS Troubleshooting

Q4: My chromatographic peaks for this compound are tailing. What are the common causes and solutions?

Peak tailing can lead to inaccurate quantification and poor resolution.[7] Common causes include interactions between the analyte and the stationary phase, a suboptimal mobile phase, or column overload.[8]

  • Secondary interactions: If this compound is a basic compound, it may be interacting with acidic silanol groups on the silica-based column. Consider using a column with end-capping or operating the mobile phase at a lower pH to suppress silanol ionization.

  • Mobile phase pH: Ensure the mobile phase pH is appropriate for this compound. A pH that is too close to the pKa of the analyte can cause peak tailing.[9]

  • Column degradation: A void at the head of the column or a contaminated guard column can cause peak shape issues. Try replacing the guard column or flushing the analytical column.[7]

Q5: I am not detecting any peak for this compound in my HPLC chromatogram. What should I check?

Several factors could lead to a complete absence of peaks.[10][11]

  • Injection issue: Check if the autosampler is injecting the sample correctly. Air bubbles in the sample loop can also prevent injection.[10]

  • Detector settings: Ensure the detector is on and set to the correct wavelength for this compound.[12]

  • Sample degradation: The analyte may have degraded in the sample vial. Prepare a fresh sample and standard.[10]

  • Mobile phase composition: An incorrect mobile phase composition may lead to the analyte being strongly retained on the column and not eluting.[10]

Q6: I am observing high background noise in my LC-MS analysis. How can I reduce it?

High background noise can decrease the sensitivity of your assay.[13][14]

  • Solvent quality: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phase.[15][16]

  • System contamination: Contaminants can build up in the LC system or the MS ion source. Regularly flush the system and clean the ion source.[13][17]

  • Mobile phase additives: Some additives, like trifluoroacetic acid (TFA), can cause ion suppression and high background noise. Consider using formic acid or ammonium formate instead.[18]

Q7: My standard curve for this compound is non-linear. What could be the cause?

Non-linearity in the standard curve can arise from several sources.[19]

  • Detector saturation: At high concentrations, the detector response may no longer be linear.[20] You may need to reduce the concentration range of your calibration standards.

  • Sample preparation issues: The sample preparation method may not be efficient at higher concentrations.[19]

  • Ionization saturation (LC-MS): In electrospray ionization (ESI), the ionization process can become saturated at high analyte concentrations.[20]

Q8: What are matrix effects in LC-MS, and how can I mitigate them?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[21][22][23] This can significantly impact the accuracy and precision of quantification.[22]

  • Improve sample cleanup: More effective sample preparation can remove the interfering matrix components.[24]

  • Chromatographic separation: Optimize the HPLC method to separate this compound from the co-eluting matrix components.[24]

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[25]

Troubleshooting Guides

Table 1: Common HPLC/LC-MS Issues and Solutions
IssuePossible CausesRecommended Solutions
No Peaks Detected - No sample injection- Detector off or incorrect settings- Mobile phase flow issue- Sample degradation- Check autosampler and injection volume[26]- Verify detector is on and wavelength is correct[12]- Check for leaks and ensure the pump is working[27]- Prepare fresh samples and standards[10]
Peak Tailing - Secondary silanol interactions- Column overload- Mobile phase pH incorrect- Column void or contamination- Use an end-capped column or adjust mobile phase pH- Reduce injection volume or sample concentration[7][26]- Adjust mobile phase pH away from analyte pKa[9]- Replace guard column; flush or replace analytical column[7]
Peak Fronting - Column overload- Sample solvent incompatible with mobile phase- Dilute the sample or reduce injection volume[8]- Dissolve the sample in the initial mobile phase[9]
Split Peaks - Clogged column frit- Column void- Incompatible injection solvent- Replace the column frit or the column[9]- Replace the column- Dissolve sample in mobile phase[9]
High Background Noise (LC-MS) - Contaminated solvents or additives- Dirty ion source- System contamination- Use high-purity LC-MS grade reagents[15][16]- Clean the ion source components[13]- Flush the entire LC system[17]
Non-Linear Standard Curve - Detector saturation- Ionization saturation (LC-MS)- Inaccurate standard preparation- Narrow the concentration range of standards[20]- Dilute samples to fall within the linear range[20]- Prepare fresh standards and verify dilutions
Retention Time Shifts - Changes in mobile phase composition- Fluctuations in column temperature- Column degradation- Prepare fresh mobile phase and ensure proper mixing[13]- Use a column oven for stable temperature control[13]- Replace the column if performance has declined

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Quantification in Plasma

This protocol describes a general procedure for removing proteins from plasma samples using acetonitrile.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (HPLC or LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[28]

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).[29]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[28]

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[28][30]

  • Carefully collect the supernatant, which contains this compound, and transfer it to a clean autosampler vial for analysis.

Protocol 2: Generic HPLC-UV Method Development for this compound

This protocol provides a starting point for developing an HPLC-UV method for this compound.

1. Column Selection:

  • Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is suitable for a wide range of small molecules.[31]

2. Mobile Phase Selection:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).[32]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).[32]

  • The acidic modifier helps to improve peak shape for many compounds.

3. Initial Gradient Conditions:

  • Run a scouting gradient to determine the approximate elution time of this compound.

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B (re-equilibration)

4. UV Detector Wavelength:

  • Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. Set the HPLC's UV detector to this wavelength for optimal sensitivity.[33]

5. Optimization:

  • Based on the scouting gradient, adjust the gradient slope or switch to an isocratic method to achieve a suitable retention time (ideally between 3 and 10 minutes) and good peak shape.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Plasma Sample add_solvent Add Acetonitrile (3:1) sample->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for this compound quantification.

troubleshooting_flowchart cluster_tailing Tailing Solutions cluster_fronting Fronting Solutions start Poor Peak Shape Observed q1 Is it Tailing or Fronting? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting sol_tail1 Adjust Mobile Phase pH tailing->sol_tail1 sol_tail2 Use End-Capped Column sol_tail1->sol_tail2 sol_tail3 Reduce Sample Load sol_tail2->sol_tail3 sol_front1 Reduce Sample Load fronting->sol_front1 sol_front2 Match Sample Solvent to Mobile Phase sol_front1->sol_front2

Caption: Troubleshooting poor peak shape.

matrix_effects cluster_ideal Ideal Condition cluster_suppression Ion Suppression analyte_ideal This compound ion_source_ideal Ion Source analyte_ideal->ion_source_ideal signal_ideal Analyte Signal ion_source_ideal->signal_ideal analyte_supp This compound ion_source_supp Ion Source analyte_supp->ion_source_supp matrix Matrix Component matrix->ion_source_supp signal_supp Reduced Signal ion_source_supp->signal_supp

Caption: Illustration of matrix effects.

References

Mollugin Degradation and Prevention: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of mollugin and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is mollugin and what are its key biological activities?

Mollugin is a naphthohydroquinone compound isolated from the roots of Rubia cordifolia L.[1]. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and apoptotic effects[2][3][4].

Q2: Is mollugin a stable compound for experimental use?

Mollugin has been shown to have poor stability under certain conditions. Specifically, it is unstable in plasma and in the presence of liver microsomes, which can be a challenge for in vitro and in vivo studies[5]. The methyl ester functional group in mollugin is particularly susceptible to hydrolysis[5].

Q3: What are the known degradation pathways for mollugin?

While detailed degradation pathways are not extensively documented in the public domain, based on its chemical structure and experimental observations, hydrolysis of the methyl ester is a primary degradation route[5]. Oxidation of the naphthohydroquinone core is another potential degradation pathway, given the susceptibility of similar structures to oxidation.

Q4: How can I prevent the degradation of mollugin during my experiments?

To enhance the stability of mollugin, consider the following approaches:

  • pH Control: Maintain the pH of your solutions to minimize hydrolysis. The optimal pH for stability would need to be determined empirically but avoiding strongly acidic or basic conditions is a good starting point.

  • Use of Derivatives: If feasible for your research goals, consider using more stable derivatives of mollugin. Studies have shown that aminoalkyl esters of mollugin exhibit improved plasma stability compared to the parent compound[5]. A 2-(4-morpholinyl)-ethyl ester of a CF3-substituted mollugin has been synthesized and shown to have improved water solubility and metabolic stability[5].

  • Storage Conditions: Store mollugin stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. For routine use, preparing fresh solutions is recommended.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of mollugin activity in cell culture over time. Degradation in media or by cellular metabolism.1. Decrease the incubation time. 2. Replenish with fresh mollugin-containing media at regular intervals. 3. Consider using a more stable derivative if the experimental design allows[5].
Inconsistent results in in vivo studies. Poor bioavailability due to plasma instability.1. Optimize the formulation to protect mollugin from degradation. 2. Use a more stable analog of mollugin[5].
Precipitation of mollugin in aqueous buffers. Poor aqueous solubility.1. Use a co-solvent such as DMSO or ethanol (ensure compatibility with your experimental system). 2. Consider using a synthesized, more water-soluble derivative[5].
Discoloration of mollugin solutions. Oxidation of the naphthohydroquinone core.1. Prepare fresh solutions before use. 2. Store stock solutions under an inert gas and protected from light. 3. Add antioxidants to the buffer if compatible with the experiment.

Experimental Protocols

General Protocol for Assessing Mollugin Stability in a Buffer

This protocol provides a general framework for evaluating the stability of mollugin in a specific buffer system.

  • Preparation of Mollugin Stock Solution:

    • Dissolve mollugin in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dilute the mollugin stock solution into the test buffer (e.g., PBS, pH 7.4) to a final concentration suitable for your analytical method (e.g., 10 µM).

    • Prepare a control sample by diluting the stock solution in a solvent where mollugin is known to be stable (e.g., acetonitrile) at the same concentration.

  • Incubation:

    • Incubate the test solutions at the desired temperature (e.g., room temperature, 37°C).

    • Protect samples from light if photosensitivity is a concern.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

    • Immediately quench any potential degradation by adding a strong solvent (e.g., ice-cold acetonitrile) and store at -20°C until analysis.

  • Analysis:

    • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Quantify the remaining percentage of mollugin at each time point relative to the initial concentration (t=0).

  • Data Analysis:

    • Plot the percentage of remaining mollugin against time to determine the degradation kinetics.

Visualizations

Potential Degradation Pathways of Mollugin

Mollugin Mollugin (Methyl Ester) Hydrolysis_Product Carboxylic Acid Derivative Mollugin->Hydrolysis_Product Hydrolysis (e.g., in plasma) Oxidation_Product Oxidized Naphthoquinone Mollugin->Oxidation_Product Oxidation

Caption: Potential degradation pathways for mollugin.

Experimental Workflow for a Mollugin Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock Prepare Mollugin Stock Solution (DMSO) Test_Sol Dilute in Test Buffer Stock->Test_Sol Incubate Incubate at Desired Temperature Test_Sol->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for assessing mollugin stability.

Logical Relationship for Improving Mollugin Stability

cluster_solutions Preventative Strategies Problem Mollugin Instability (Hydrolysis & Oxidation) Derivatization Chemical Modification (e.g., Aminoalkyl Esters) Problem->Derivatization Formulation Optimized Formulation (pH, Co-solvents) Problem->Formulation Storage Controlled Storage (Temp, Light, Inert Gas) Problem->Storage Goal Improve Experimental Reproducibility & Efficacy Derivatization->Goal Formulation->Goal Storage->Goal

Caption: Strategies to mitigate mollugin instability.

References

Technical Support Center: Enhancing the Antifungal Activity of Mollisin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mollisin and its derivatives. This resource provides practical guidance, troubleshooting tips, and detailed protocols to streamline your experimental workflow and overcome common challenges in enhancing the antifungal activity of this promising class of naphthoquinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your research in a straightforward question-and-answer format.

Q1: My this compound derivative has poor solubility in aqueous media. How can I prepare my stock solutions and working dilutions for antifungal assays?

A1: Poor aqueous solubility is a common challenge with naphthoquinones. Here is a step-by-step approach to address this:

  • Primary Solvent Selection: Start by dissolving your compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Intermediate Dilutions: If required, perform intermediate dilutions from the stock solution using DMSO.

  • Working Dilution Preparation: For the final assay (e.g., in RPMI-1640 medium), dilute the DMSO stock to the target concentration. It is critical to ensure the final concentration of DMSO in the assay medium is low (typically ≤1%) to avoid solvent toxicity to the fungal cells.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of DMSO used in your test wells but no this compound derivative. This allows you to differentiate the effect of the compound from the effect of the solvent.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results between experiments. What are the potential causes and solutions?

A2: Inconsistent MIC values are often due to minor variations in experimental parameters. Reproducibility for antifungal testing is typically considered to be within plus or minus two doubling dilutions[1]. Here are key factors to check:

  • Inoculum Density: The starting concentration of fungal cells is critical. Ensure you are standardizing your inoculum according to established protocols, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, typically to a final concentration of ~0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts[2]. Use a spectrophotometer to adjust the cell suspension to the correct turbidity before dilution.

  • Compound Precipitation: The derivative may be precipitating out of the solution upon dilution into the aqueous assay medium. Visually inspect your wells for any precipitate. If this occurs, you may need to explore formulation strategies such as using co-solvents or cyclodextrins, though these require extensive validation.

  • Incubation Conditions: Standardize incubation time and temperature (e.g., 35°C for 24-48 hours for Candida species)[2][3]. Variations can significantly alter growth rates and MIC readings.

  • Endpoint Reading: Reading the MIC endpoint can be subjective, especially with compounds that cause partial inhibition (trailing). The CLSI standard for azoles and echinocandins against yeasts is the lowest concentration that produces a ≥50% reduction in growth compared to the growth control[4]. For naphthoquinones, which may act differently, it is crucial to define and consistently apply your endpoint criterion (e.g., 100% inhibition of visible growth)[5].

Q3: My this compound derivative shows potent activity, but I am concerned about host cell toxicity. How can I assess this?

A3: Cytotoxicity is a critical hurdle for natural product-based drug discovery. It is essential to evaluate the selectivity of your compounds.

  • Standard Cytotoxicity Assays: Perform in vitro cytotoxicity assays using relevant mammalian cell lines, such as MRC-5 human lung fibroblasts or HepG2 liver cells[6][7]. Assays like the MTT or XTT colorimetric assays can determine the concentration at which the compound becomes toxic to mammalian cells (IC50).

  • Selectivity Index (SI): The goal is to find a compound with a high SI. This is the ratio of the compound's toxicity to its activity (e.g., IC50 for mammalian cells / MIC for the fungal pathogen). A higher SI indicates greater selectivity for the fungus. Some naphthoquinone derivatives have shown high cytotoxicity, which may limit their therapeutic applications[2][6].

Q4: What is the likely antifungal mechanism of action for this compound derivatives, and how can I investigate it?

A4: The precise molecular mechanisms of this compound are not fully elucidated, but studies on related naphthoquinones suggest several probable modes of action. The primary mechanism is believed to involve disruption of the fungal cell membrane[3][6][8].

  • Membrane Permeability: Naphthoquinones can interfere with the fungal membrane, leading to the leakage of essential intracellular components like nucleotides[6][9]. You can investigate this using assays that measure the release of cellular contents or by using fluorescent dyes that detect membrane damage.

  • Oxidative Stress: The redox properties of the quinone structure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components[8]. This can be measured using ROS-sensitive fluorescent probes.

  • Enzyme Inhibition: Some quinones are known to inhibit key fungal enzymes, such as topoisomerases[9].

  • Ergosterol Interaction: While the primary target of azoles, ergosterol in the fungal membrane can also be a target for other compounds. Assays can determine if your derivative binds to or disrupts ergosterol.

Quantitative Data on Naphthoquinone Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative naphthoquinone derivatives against common fungal pathogens. This data is compiled from various studies to provide a comparative overview. Note that this compound is a type of naphthoquinone, and the activity of its derivatives may vary based on their specific chemical modifications, such as halogenation[7].

Compound ClassDerivative ExampleFungal SpeciesMIC Range (µg/mL)Reference
Natural Naphthoquinone ShikoninCandida krusei4[10]
ShikoninSaccharomyces cerevisiae4[10]
DeoxyshikoninCandida krusei4[10]
Synthetic Naphthoquinone 2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ)Candida spp.<1.56 - 6.25[6]
2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ)Dermatophytes<1.56[6]
2-methoxynaphthalene-1,4-dione (2-MNQ)Cryptococcus neoformans3.12 - 12.5[5]

Experimental Protocols & Methodologies

Protocol: Antifungal Susceptibility Testing via Broth Microdilution (CLSI-based Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing and is suitable for screening this compound derivatives[2].

1. Materials:

  • This compound derivative stock solution (e.g., 1024 µg/mL in DMSO).

  • Fungal isolate (e.g., Candida albicans ATCC 90028).

  • Sabouraud Dextrose Agar (SDA) plates and Broth (SDB).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well, U-bottom microtiter plates.

  • Sterile water, saline, and DMSO.

  • Spectrophotometer.

  • Multichannel pipette.

2. Inoculum Preparation:

  • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.

  • Select 2-3 colonies and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL).

  • Perform a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium to obtain the final inoculum density of approximately 1-5 x 10³ CFU/mL.

3. Plate Preparation (Serial Dilution):

  • Add 100 µL of RPMI-1640 to wells in columns 2 through 11 of a 96-well plate.

  • Add 200 µL of the highest concentration of the this compound derivative (prepared in RPMI-1640) to the wells in column 1.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Repeat this transfer from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (medium only).

4. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum (from step 2.4) to wells in columns 1 through 11. This will bring the final volume in each well to 200 µL and halve the drug concentrations to the desired final test range.

  • The final concentration of cells in each well should be ~0.5 x 10³ to 2.5 x 10³ CFU/mL[2].

  • Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours.

5. Reading and Interpreting Results:

  • Visually inspect the plate. The sterility control (column 12) should show no growth, and the growth control (column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of the this compound derivative that causes a significant reduction in fungal growth compared to the growth control. For new compounds, a stringent endpoint of 100% visual growth inhibition is often used[5]. Alternatively, a ≥50% reduction endpoint can be applied, consistent with standards for other antifungals[4].

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical flows relevant to the study of this compound derivatives.

G cluster_0 Screening Phase cluster_1 Validation & Mechanism Phase start_node Compound Acquisition (Synthesis or Purchase) node_sol Solubility & Stability Assessment start_node->node_sol process_node process_node decision_node decision_node io_node io_node end_node Lead Compound Identified node_mic Broth Microdilution (MIC Determination) node_sol->node_mic node_active Activity > Threshold? node_mic->node_active node_active->start_node No (Synthesize New Derivative) node_cyto Cytotoxicity Assay (e.g., MTT on MRC-5) node_active->node_cyto Yes node_selective Selective? node_cyto->node_selective node_selective->start_node No (High Toxicity, Synthesize New) node_moa Mechanism of Action Studies (e.g., ROS, Membrane) node_selective->node_moa Yes node_moa->end_node

Caption: General workflow for screening and validating this compound derivatives.

G problem_node Inconsistent MIC Results check_inoculum Inoculum Density Standardized? problem_node->check_inoculum check_node check_node solution_node solution_node check_compound Compound Precipitate Visible in Wells? check_inoculum->check_compound Yes sol_inoculum Solution: Re-standardize inoculum using 0.5 McFarland standard and spectrophotometer. check_inoculum->sol_inoculum No check_controls Controls (Growth/ Sterility) OK? check_compound->check_controls No sol_compound Solution: Check solubility limits. Prepare fresh stock in 100% DMSO. Ensure final DMSO is <1%. check_compound->sol_compound Yes check_reading Endpoint Reading Consistent? check_controls->check_reading Yes sol_controls Solution: Check for contamination in medium or inoculum. Repeat with fresh materials. check_controls->sol_controls No check_reading->problem_node No sol_reading Solution: Clearly define endpoint (e.g., ≥50% or 100% inhibition). Use a plate reader if available.

Caption: Troubleshooting flowchart for inconsistent MIC results.

G cluster_FungalCell Fungal Cell compound_node This compound Derivative (Naphthoquinone) membrane Cell Membrane (Ergosterol) compound_node->membrane Primary Target ros Generation of Reactive Oxygen Species (ROS) compound_node->ros enzymes Intracellular Enzymes (e.g., Topoisomerases) compound_node->enzymes pathway_node pathway_node effect_node effect_node leakage Membrane Disruption & Leakage of Intracellular Contents membrane->leakage damage Oxidative Damage to Proteins, Lipids, DNA ros->damage inhibition Enzyme Inhibition & Disruption of DNA/RNA Synthesis enzymes->inhibition death FUNGAL CELL DEATH leakage->death damage->death inhibition->death

Caption: Proposed mechanisms of action for naphthoquinone antifungals.

References

Technical Support Center: Optimizing Mollisin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mollisin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate the successful in vivo evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action? A: this compound is a hypothetical novel macrocyclic lactone isolated from a marine sponge, investigated for its potential anti-inflammatory and anti-neoplastic properties. Its mechanism of action is thought to involve the inhibition of key pro-inflammatory signaling pathways, such as the MAPK/ERK and NF-κB pathways, by preventing the phosphorylation of upstream kinases.

Q2: What are the primary challenges encountered when working with this compound in vivo? A: The main challenge for in vivo studies with this compound is its poor aqueous solubility, which can lead to low and variable oral bioavailability.[1][2] Additionally, like many novel compounds, establishing a therapeutic window requires careful dose-range finding and toxicity studies to avoid adverse effects.[3][4]

Q3: How can the solubility of this compound be improved for animal studies? A: Several formulation strategies can enhance this compound's solubility. Common approaches include using co-solvent systems (e.g., DMSO/saline, PEG-400/saline), complexation with cyclodextrins (like HP-β-CD), or developing self-emulsifying drug delivery systems (SEDDS).[1][2][5][6] It is critical to conduct small-scale solubility tests to identify the optimal vehicle for your specific experimental needs.[7]

Q4: What are the recommended administration routes for this compound? A: The choice of administration route depends on the experimental goal. For initial efficacy and toxicity screening, intraperitoneal (i.p.) injection can ensure complete bioavailability. For studies mimicking clinical application, oral gavage (p.o.) is common, but requires an optimized formulation to overcome solubility issues.[1][4] Intravenous (i.v.) administration is typically used for pharmacokinetic studies to determine absolute bioavailability.[4]

Q5: Are there any known off-target effects or toxicities? A: In preliminary studies, high doses of this compound have been associated with signs of hepatotoxicity, indicated by elevated liver enzymes. Therefore, monitoring liver function is recommended during sub-chronic and chronic studies. A Maximum Tolerated Dose (MTD) study is essential before commencing efficacy trials.[3][8]

Troubleshooting Guides

This section addresses common problems encountered during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Efficacy 1. Insufficient Bioavailability: The compound is not reaching the target tissue at a therapeutic concentration due to poor absorption.[2] 2. Inadequate Dose: The administered dose is below the therapeutic threshold. 3. Rapid Metabolism/Clearance: The compound is being metabolized and cleared too quickly. 4. Inappropriate Animal Model: The chosen model does not accurately reflect the human disease state.[9]1. Optimize Formulation: Test different solubilization methods (see Table 1). Consider i.p. administration for initial studies.[1] 2. Conduct Dose-Response Study: Perform a dose-escalation study based on MTD results to find the effective dose.[10] 3. Perform Pharmacokinetic Study: Analyze plasma concentrations over time to determine the compound's half-life (see Table 2).[3] 4. Validate Model: Ensure the disease model is appropriate and that the target pathway is active in that model.
High In-Vivo Toxicity 1. Dose Too High: The administered dose exceeds the maximum tolerated dose (MTD).[8] 2. Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO or ethanol) is causing adverse effects.[1] 3. Off-Target Effects: The compound is interacting with unintended biological targets.1. Determine MTD: Conduct an acute toxicity study to establish the safe dosing range (see Protocol 2).[3] 2. Vehicle Control Group: Always include a control group that receives only the vehicle to isolate its effects. Minimize co-solvent concentrations (e.g., <5% DMSO).[1] 3. Monitor Biomarkers: Routinely monitor animal weight, behavior, and relevant blood markers (e.g., ALT/AST for liver toxicity).[8]
High Variability in Results 1. Inconsistent Formulation: The compound is not fully dissolved or is precipitating out of solution, leading to inconsistent dosing. 2. Imprecise Administration: Variation in gavage or injection technique between animals.[11] 3. Biological Variation: Natural physiological differences between individual animals. 4. Human Error: Mistakes in measurements, animal handling, or data recording.[12][13]1. Ensure Homogeneity: Vortex or sonicate the formulation immediately before dosing each animal. Check for precipitation. 2. Standardize Technique: Ensure all personnel are thoroughly trained in the administration technique.[11] 3. Increase Sample Size: Use a sufficient number of animals per group (n=8-10 is common) to account for variability. Randomize animals into groups.[11] 4. Follow Protocols Strictly: Adhere to standardized protocols and maintain detailed experimental records.[12]

Quantitative Data Summary

The following tables present hypothetical data for this compound to guide formulation and dosage selection.

Table 1: Hypothetical Solubility of this compound in Various Vehicles

Vehicle SystemThis compound Concentration (mg/mL)Observations
Water< 0.01Insoluble
0.9% Saline< 0.01Insoluble
5% DMSO in Saline1.5Clear solution
10% PEG-400 in Saline2.0Clear solution
20% HP-β-CD in Water5.0Clear solution

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, p.o.)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
Suspension in 0.5% CMC85 ± 254.04505
20% HP-β-CD Solution450 ± 901.0225025

Table 3: Hypothetical Acute Toxicity Data for this compound in Mice (Single Dose)

RouteLD50 (mg/kg)Maximum Tolerated Dose (mg/kg)Observed Adverse Effects at >MTD
Intraperitoneal (i.p.)15075Lethargy, ruffled fur, hepatotoxicity
Oral (p.o.)> 500250Mild sedation, transient weight loss

Experimental Protocols

Protocol 1: Formulation of this compound with HP-β-CD for Oral Gavage

Objective: To prepare a 5 mg/mL solution of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water. To do this, add 2g of HP-β-CD to a beaker and add sterile water to a final volume of 10 mL.

  • Gently warm the solution to 37°C while stirring to ensure the HP-β-CD is fully dissolved.

  • Weigh 50 mg of this compound powder and slowly add it to the 10 mL HP-β-CD solution while stirring continuously.

  • Cover the beaker with paraffin film and leave it to stir at room temperature overnight, protected from light.

  • The following day, vortex the solution vigorously for 2 minutes to ensure homogeneity.

  • Visually inspect the solution to confirm that no solid particles are present.

  • Sterile-filter the final solution using a 0.22 µm syringe filter.

  • Store the formulation at 4°C, protected from light, for up to one week. Before each use, warm to room temperature and vortex.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose MTD of this compound administered via intraperitoneal injection in mice.

Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8 weeks old) for one week. House them with free access to food and water.

  • Group Allocation: Randomly assign mice to 5 groups (n=3 per group).

  • Dose Preparation: Prepare this compound formulations in a vehicle of 5% DMSO / 10% PEG-400 in saline at concentrations of 2.5, 5, 7.5, and 10 mg/mL. The control group will receive the vehicle only.

  • Administration: Administer a single intraperitoneal injection at a volume of 10 mL/kg. The doses will be 25, 50, 75, and 100 mg/kg.

  • Monitoring: Observe animals continuously for the first 4 hours post-injection, and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, breathing, activity) and measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause animal death, more than a 15% reduction in body weight, or significant signs of clinical distress.

Visualizations: Pathways and Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (7 days) formulate Formulation Prep (this compound + Vehicle) acclimatize->formulate randomize Randomize Animals into Groups formulate->randomize dose Administer Dose (p.o. or i.p.) randomize->dose monitor Monitor Health & Measure Tumor/Biomarkers dose->monitor collect Collect Samples (Blood, Tissues) monitor->collect analyze Biochemical Analysis (ELISA, Western Blot) collect->analyze stats Statistical Analysis & Interpretation analyze->stats

Caption: Standard workflow for an in vivo efficacy study.

troubleshooting_logic action_node action_node problem_node problem_node start Inconsistent Results? check_formulation Is formulation homogeneous? start->check_formulation check_dosing Is dosing technique consistent? check_formulation->check_dosing Yes re_formulate Improve Solubility (e.g., use HP-β-CD) check_formulation->re_formulate No check_animals Sufficient n per group? check_dosing->check_animals Yes retrain Retrain Staff on Administration check_dosing->retrain No increase_n Increase Sample Size & Randomize check_animals->increase_n No success Consistent Results check_animals->success Yes re_formulate->start retrain->start increase_n->start

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor (e.g., TLR4) mapk_path MAPK Cascade (MEK, ERK) receptor->mapk_path nfkb_path IKK Complex receptor->nfkb_path ap1 AP-1 mapk_path->ap1 activates p_nfkb p-IκBα nfkb_path->p_nfkb phosphorylates nfkb NF-κB p_nfkb->nfkb releases This compound This compound This compound->mapk_path inhibits This compound->nfkb_path inhibits genes Pro-inflammatory Genes (TNF-α, IL-6) ap1->genes nfkb->genes

Caption: Hypothetical signaling pathway for this compound's action.

References

Technical Support Center: Scaling Up Mollisin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up mollisin fermentation.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound fermentation, offering potential causes and solutions in a question-and-answer format.

Issue: Low this compound Yield

Q1: My this compound yield has significantly decreased after scaling up from shake flasks to a benchtop bioreactor. What are the potential causes and how can I troubleshoot this?

A1: A drop in yield during scale-up is a common challenge in fermentation processes.[1][2] Several factors could be contributing to this issue:

  • Inadequate Oxygen Supply: Oxygen is critical for the growth of filamentous fungi and the production of secondary metabolites.[3] The oxygen transfer rate (OTR) in a bioreactor is influenced by agitation speed, aeration rate, and the rheology of the fermentation broth. As biomass increases, the broth can become more viscous, hindering oxygen transfer.[4]

    • Troubleshooting Steps:

      • Monitor the dissolved oxygen (DO) level continuously. Aim to maintain a DO level above 20-30% of saturation.[4]

      • Increase the agitation speed gradually. Be mindful that excessive shear stress can damage fungal mycelia.

      • Increase the aeration rate.

      • Consider using oxygen-enriched air if the DO level cannot be maintained.

  • Poor Mixing: In larger vessels, inefficient mixing can lead to gradients in pH, temperature, and nutrient concentration, creating suboptimal conditions for this compound production in certain parts of the bioreactor.[4]

    • Troubleshooting Steps:

      • Ensure the impeller design and agitation speed are appropriate for the vessel geometry and broth viscosity.

      • Visually inspect the mixing through the bioreactor's sight glass if possible.

      • Consider adding more impellers to improve mixing in taller bioreactors.

  • Suboptimal pH: The pH of the culture medium can significantly affect enzyme activity and nutrient uptake, thereby influencing this compound biosynthesis. The optimal pH for this compound production may differ from the optimal pH for fungal growth.[5][6]

    • Troubleshooting Steps:

      • Determine the optimal pH for this compound production through small-scale experiments.

      • Implement automated pH control in the bioreactor using acid and base feeding.

      • Monitor the pH profile throughout the fermentation and adjust the setpoint as needed.

  • Nutrient Limitation: The nutrient requirements of the fungus may change during scale-up due to higher cell densities and different metabolic states.

    • Troubleshooting Steps:

      • Analyze the concentration of key nutrients (carbon, nitrogen, phosphate) at different stages of the fermentation.

      • Implement a fed-batch strategy to supply limiting nutrients and avoid the accumulation of inhibitory byproducts.[7]

Q2: I am observing high biomass production, but the this compound titer remains low. What could be the reason?

A2: High biomass with low product yield often indicates that the culture conditions are favoring primary metabolism (growth) over secondary metabolism (this compound production).[8]

  • Troubleshooting Steps:

    • Optimize the Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio can sometimes trigger secondary metabolite production. Experiment with different C/N ratios in your fermentation medium.

    • Induce Secondary Metabolism: Some secondary metabolite pathways are induced by specific nutrients or stressors. While specific inducers for this compound are not well-documented, you could experiment with adding potential precursors to the polyketide synthesis pathway.

    • Control Growth Rate: A slower, more controlled growth phase can sometimes lead to higher secondary metabolite production. This can be achieved by adjusting the feed rate in a fed-batch culture.

Issue: Contamination

Q3: I am experiencing recurrent bacterial contamination in my this compound fermentation runs. What are the common sources of contamination and how can I prevent them?

A3: Contamination is a major concern in large-scale fermentation due to the longer run times and increased handling.[3]

  • Common Sources:

    • Inadequate sterilization of the bioreactor, probes, and tubing.

    • Contaminated inoculum or media components.

    • Leaks in the bioreactor seals or connections.

    • Non-sterile air supply.

    • Improper aseptic sampling techniques.

  • Prevention Strategies:

    • Thorough Sterilization: Autoclave all removable parts of the bioreactor and sterilize the vessel in-situ according to the manufacturer's instructions.[9] Ensure that all probes are properly calibrated and sterilized.

    • Sterile Media and Inoculum: Autoclave all media and ensure your inoculum culture is pure before transfer.

    • Bioreactor Integrity: Regularly inspect all seals, O-rings, and connections for any signs of wear and tear. Perform a pressure-hold test before each run to check for leaks.

    • Sterile Air Filtration: Use a high-quality, sterile air filter and ensure it is properly installed and not clogged.

    • Aseptic Technique: Use a laminar flow hood for all additions and sampling. Sanitize all ports with alcohol before and after use.

Issue: Downstream Processing Challenges

Q4: I am having difficulty efficiently extracting and purifying this compound from the fermentation broth. What are the key steps and potential bottlenecks?

A4: Downstream processing for fungal secondary metabolites can be complex.[7][10][11] The typical steps include:

  • Biomass Separation: Removing the fungal mycelia from the culture broth.

    • Methods: Centrifugation or filtration.

    • Potential Bottlenecks: High broth viscosity can make separation difficult and slow. Fungal mycelia can clog filters.

  • Extraction: Extracting this compound from the clarified broth or the mycelia (depending on whether it is an extracellular or intracellular product).

    • Methods: Liquid-liquid extraction with a suitable organic solvent.

    • Potential Bottlenecks: Choosing the right solvent with good selectivity for this compound and low toxicity. Emulsion formation during extraction can complicate phase separation.

  • Purification: Isolating this compound from other metabolites and impurities.

    • Methods: Chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC).

    • Potential Bottlenecks: Co-elution of impurities with similar chemical properties to this compound. Low recovery rates from the chromatography column.

  • Troubleshooting Steps:

    • Optimize Biomass Separation: Consider using flocculating agents to aid in biomass settling before centrifugation. For filtration, explore different filter types and pore sizes.

    • Solvent Screening: Test a range of solvents to find the most effective one for this compound extraction.

    • Chromatography Optimization: Experiment with different stationary phases, mobile phases, and gradient conditions to improve the resolution and recovery of this compound.

Frequently Asked Questions (FAQs)

Fermentation Parameters

Q5: What are the typical optimal fermentation parameters for producing fungal secondary metabolites like this compound?

A5: While optimal conditions are specific to the producing organism and the target metabolite, here are some general ranges for fungal fermentations:

ParameterTypical RangeRationale
Temperature 25-30°CFungal growth and enzyme activity are sensitive to temperature.[7]
pH 5.0-7.0Affects nutrient uptake and the stability of the product.[5][6]
Dissolved Oxygen >20% saturationCrucial for aerobic respiration and secondary metabolite biosynthesis.[4]
Agitation 200-600 rpmEnsures proper mixing and oxygen transfer.[12]
Aeration 0.5-1.5 vvmProvides the necessary oxygen for the culture.

Media Composition

Q6: What is a good starting point for a fermentation medium to produce this compound?

A6: The composition of the fermentation medium is critical for achieving high yields.[13] A typical medium for fungal fermentation includes a carbon source, a nitrogen source, mineral salts, and trace elements. Since specific data for this compound is limited, a general-purpose fungal fermentation medium can be a good starting point.

ComponentExampleConcentration (g/L)
Carbon Source Glucose, Sucrose, or Glycerol20-50
Nitrogen Source Yeast Extract, Peptone, or Ammonium Sulfate5-20
Phosphate Source KH₂PO₄ or K₂HPO₄1-5
Magnesium Source MgSO₄·7H₂O0.5-1
Trace Elements Fe, Zn, Mn, CuIn trace amounts

Experimental Protocols

Q7: Can you provide a general protocol for a fed-batch fermentation of a filamentous fungus in a benchtop bioreactor?

A7: This protocol provides a general framework. Specific parameters should be optimized for this compound production.

1. Inoculum Preparation:

  • Grow the fungal culture on a suitable agar plate for 7-10 days until sporulation.
  • Harvest the spores using a sterile saline solution with a surfactant (e.g., 0.1% Tween 80).
  • Inoculate a shake flask containing a seed medium with the spore suspension.
  • Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours.

2. Bioreactor Preparation and Sterilization:

  • Assemble the bioreactor with all probes (pH, DO, temperature) and tubing.[9]
  • Calibrate the pH and DO probes according to the manufacturer's instructions.
  • Add the initial batch medium to the vessel.
  • Sterilize the bioreactor by autoclaving or in-situ sterilization.[9]

3. Fermentation Process:

  • Aseptically transfer the seed culture to the sterilized bioreactor (typically 5-10% of the final volume).
  • Set the initial fermentation parameters (e.g., Temperature: 28°C, pH: 6.0, Agitation: 300 rpm, Aeration: 1 vvm).
  • Monitor the DO level. If it drops below 30%, increase the agitation and/or aeration rate.
  • Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch feeding of a concentrated carbon source solution.
  • Maintain the pH at the desired setpoint using automated addition of acid and base.
  • Take samples aseptically at regular intervals to monitor cell growth, substrate consumption, and this compound production.

4. Harvest and Downstream Processing:

  • Once the this compound concentration reaches its peak and starts to decline, harvest the fermentation broth.
  • Separate the biomass from the broth by centrifugation or filtration.
  • Proceed with the extraction and purification of this compound.

This compound Biosynthesis and Regulation

Q8: What is known about the biosynthetic pathway of this compound?

A8: this compound is a polyketide, a class of secondary metabolites synthesized by a series of decarboxylative condensations of small carboxylic acid units.[14] Studies have suggested that this compound biosynthesis proceeds via a single-chain polyketide pathway.[14] This involves the sequential addition of acetate and malonate units to a growing chain, which is then folded and modified to form the final this compound structure.

Q9: How is the production of secondary metabolites like this compound regulated in fungi?

A9: The regulation of secondary metabolism in fungi is a complex process involving a hierarchical network of regulatory elements.[8][15] Key regulatory components include:

  • Pathway-Specific Transcription Factors: Genes for secondary metabolite biosynthesis are often clustered together in the fungal genome, and their expression is controlled by a transcription factor located within the cluster.

  • Global Regulators: Broad-domain transcription factors can influence the expression of multiple secondary metabolite gene clusters in response to environmental cues such as nutrient availability, pH, and light.

  • Chromatin Remodeling: The accessibility of the biosynthetic gene clusters to the transcriptional machinery can be regulated by modifications to the chromatin structure.

Visualizations

Mollisin_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Chain Elongation Folding & Cyclization Folding & Cyclization Polyketide Chain->Folding & Cyclization This compound Precursor This compound Precursor Folding & Cyclization->this compound Precursor Tailoring Enzymes Tailoring Enzymes This compound Precursor->Tailoring Enzymes e.g., Oxidation, Chlorination This compound This compound Tailoring Enzymes->this compound

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Scale_Up_Workflow cluster_Lab_Scale Laboratory Scale cluster_Bench_Scale Benchtop Scale cluster_Pilot_Scale Pilot Scale cluster_Production_Scale Production Scale Shake_Flask Shake Flask Experiments (Strain Screening, Media Optimization) Benchtop_Bioreactor Benchtop Bioreactor (1-10 L) (Process Parameter Optimization) Shake_Flask->Benchtop_Bioreactor Scale-up Pilot_Bioreactor Pilot Scale Bioreactor (100-1000 L) (Scale-up Studies, Process Robustness) Benchtop_Bioreactor->Pilot_Bioreactor Scale-up Production_Bioreactor Production Scale Bioreactor (>1000 L) (Commercial Manufacturing) Pilot_Bioreactor->Production_Bioreactor Scale-up

Caption: General workflow for fermentation scale-up.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_DO Check Dissolved Oxygen Levels Low_Yield->Check_DO Check_Mixing Evaluate Mixing Efficiency Low_Yield->Check_Mixing Check_pH Monitor and Control pH Low_Yield->Check_pH Check_Nutrients Analyze Nutrient Consumption Low_Yield->Check_Nutrients Low_DO Low DO (<20%) Check_DO->Low_DO Inefficient_Mixing Poor Mixing Check_Mixing->Inefficient_Mixing pH_Deviation pH Deviation Check_pH->pH_Deviation Nutrient_Depletion Nutrient Depletion Check_Nutrients->Nutrient_Depletion Increase_Agitation_Aeration Increase Agitation/Aeration Low_DO->Increase_Agitation_Aeration Yes Optimize_Impeller Optimize Impeller/Agitation Inefficient_Mixing->Optimize_Impeller Yes Implement_pH_Control Implement Automated pH Control pH_Deviation->Implement_pH_Control Yes Fed_Batch_Strategy Implement Fed-Batch Strategy Nutrient_Depletion->Fed_Batch_Strategy Yes

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Guide to HPLC and HPTLC Methods for the Analysis of Naphthoquinones, with Implications for Mollisin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of naphthoquinones, a class of compounds to which the fungal metabolite Mollisin belongs. Due to the limited availability of specific validated methods for this compound, this guide focuses on established methods for structurally similar and well-researched naphthoquinones, namely Juglone and Lawsone. The principles and methodologies presented here can be adapted for the development and validation of analytical methods for this compound.

Comparison of Analytical Methods for Naphthoquinone Quantification

The selection of an analytical method is critical for the accurate quantification of active compounds in research and pharmaceutical development. Both HPLC and HPTLC are powerful techniques for the analysis of naphthoquinones, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a widely used technique renowned for its high resolution, sensitivity, and reproducibility. It is the gold standard for the quantitative analysis of many pharmaceutical compounds.

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative to HPLC. It allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for screening and quality control purposes.

The following table summarizes the performance of a validated RP-HPLC method for the analysis of Juglone and an HPTLC method for the analysis of Lawsone, providing a baseline for what can be expected when developing a method for this compound.

Parameter RP-HPLC for Juglone HPTLC for Lawsone
Linearity Range 1 - 500 µg/mL5 - 60 µg/mL
Correlation Coefficient (r²) > 0.9990.998
Accuracy (Recovery) 98.5 - 101.2%99.25 ± 0.61%
Precision (RSD) < 2%Intra-day: 0.37-0.56%Inter-day: 0.42-0.55%
Limit of Detection (LOD) 0.3 µg/mL1.08 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL3.28 µg/mL

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative protocols for the HPLC analysis of Juglone and the HPTLC analysis of Lawsone.

Validated RP-HPLC Method for Juglone Analysis

This method is suitable for the quantification of Juglone in various sample matrices.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: Hypersil Gold C18 column (5 µm particle size, 250 × 4.6 mm).[1]

  • Mobile Phase: Gradient elution with a mixture of water (containing 0.1% phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.[2]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Juglone (1 mg/mL) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is typically employed. The final extract should be dissolved in the mobile phase.

3. Method Validation:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of Juglone at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicates of a standard solution at a single concentration. The relative standard deviation (RSD) should be less than 2%.

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPTLC Method for Lawsone Analysis

This HPTLC method is suitable for the routine quality control of Lawsone in herbal formulations.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: An HPTLC system including an automatic sample applicator, a developing chamber, a plate scanner (densitometer), and appropriate software.

  • Stationary Phase: Pre-coated silica gel 60F₂₅₄ HPTLC plates.[3]

  • Mobile Phase: Toluene: Ethyl acetate: Glacial acetic acid (8:1:1 v/v/v).[3]

  • Application: Apply the standard and sample solutions as bands of a specified width using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough developing chamber to a specified distance.

  • Densitometric Analysis: Scan the developed plate at 277 nm.[3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Lawsone in a suitable solvent like methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations within the linear range (e.g., 5, 10, 20, 40, 60 µg/mL).

  • Sample Preparation: Extract the sample containing Lawsone with a suitable solvent, filter, and apply directly to the HPTLC plate.

3. Method Validation:

  • Linearity: Apply the calibration standards to the plate and develop. After scanning, plot the peak area against the concentration to generate a calibration curve.

  • Accuracy: Perform a recovery study by spiking a pre-analyzed sample with known amounts of Lawsone at different levels.

  • Precision: Assess repeatability and intermediate precision by analyzing multiple applications of the same sample on the same plate and on different plates on different days.

  • LOD and LOQ: Determine from the calibration curve using the standard deviation of the y-intercept and the slope.

Workflow and Signaling Pathway Visualizations

Visual representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Sample Sample Extraction & Filtration Injection Autosampler Injection Sample->Injection Standard Standard Stock Solution Preparation Dilution Serial Dilution for Calibration Curve Standard->Dilution Dilution->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation TOR_Pathway This compound This compound (Naphthoquinone) TORC1 TORC1 Complex This compound->TORC1 Inhibition Ribosome Ribosome Biogenesis TORC1->Ribosome Translation Protein Translation TORC1->Translation Autophagy Autophagy TORC1->Autophagy Inhibition Growth Fungal Cell Growth & Proliferation Ribosome->Growth Translation->Growth Autophagy->Growth Negative Regulation

References

Unveiling the Antifungal Potential of Mollisin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data confirms the antifungal properties of Mollisin, a term that refers to both a fungal secondary metabolite (a naphthoquinone) and a plant-derived protein. This guide provides a comparative analysis of their activity, details the experimental methodologies used for their assessment, and explores their potential mechanisms of action and impact on fungal signaling pathways. This information is targeted towards researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Quantitative Assessment of Antifungal Efficacy

The antifungal activity of both the naphthoquinone and the protein forms of this compound has been quantified in various studies. The data, summarized below, showcases their potency against a range of fungal species.

Table 1: Antifungal Activity of Naphthoquinone this compound (from Mollisia spp.)
Fungal SpeciesAssay TypeConcentration (µg/mL)Reference
Sclerophoma pityophilaNot SpecifiedStrong fungicidal activity[1]
Heterobasidion annosumNot SpecifiedStrong fungicidal activity[1]
Botrytis cinereaMIC25-50[2]
Verticillium dahliaeMIC25-50[2]
Fusarium graminearumMIC25-50[2]
Fusarium oxysporum f.sp. niveumMIC25-50[2]
Rhizoctonia solaniMIC25-50[2]
Septoria nodorumMIC25-50[2]
Table 2: Antifungal Activity of Protein this compound (from Castanea mollissima)
Fungal SpeciesAssay TypeIC₅₀ (µM)Reference
Fusarium oxysporumMycelial Growth Inhibition0.83[3][4]
Mycosphaerella arachidicolaMycelial Growth Inhibition6.48[3][4]
Physalospora piricolaMycelial Growth Inhibition9.21[3][4]

Deciphering the Experimental Approaches

The confirmation of this compound's antifungal activity relies on established in vitro assays. Below are detailed methodologies for the key experiments cited.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for many phytopathogens) at a suitable temperature and duration to promote sporulation.

  • Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension.

  • The spore suspension is adjusted to a standardized concentration (e.g., 1 × 10⁵ to 5 × 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric methods.

2. Assay Plate Preparation:

  • The antifungal compound (this compound) is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

  • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

  • Each well receives a standardized volume of the fungal inoculum.

  • Positive (inoculum without antifungal) and negative (medium only) controls are included.

3. Incubation and Reading:

  • The microtiter plates are incubated under appropriate conditions (e.g., 25-28°C for 48-72 hours) for the specific fungus being tested.

  • The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth of the fungus is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Fungal_Culture Fungal Culture Spore_Suspension Spore Suspension Fungal_Culture->Spore_Suspension Harvest Spores Standardization Inoculum Standardization Spore_Suspension->Standardization Inoculation Inoculation of Plate Standardization->Inoculation Mollisin_Stock This compound Stock Serial_Dilution Serial Dilution in Plate Mollisin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Determination Incubation->MIC_Reading

Broth microdilution assay workflow for MIC determination.

Mycelial Growth Inhibition Assay for IC₅₀ Determination

This assay is used to determine the concentration of an antifungal agent that inhibits the growth of a fungus by 50%.

1. Fungal Culture and Inoculum:

  • The target fungus is grown on a suitable agar medium.

  • A small agar plug containing fungal mycelium is taken from the edge of an actively growing colony.

2. Assay Plate Preparation:

  • A series of agar plates are prepared containing different concentrations of the antifungal protein (this compound).

  • A control plate without the antifungal protein is also prepared.

3. Inoculation and Incubation:

  • The mycelial plug is placed in the center of each agar plate.

  • The plates are incubated at an optimal temperature for the specific fungus until the mycelial growth in the control plate reaches a certain diameter.

4. Data Analysis:

  • The diameter of the fungal colony on each plate is measured.

  • The percentage of mycelial growth inhibition is calculated for each concentration relative to the control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.

Exploring the Mechanisms of Antifungal Action

The two forms of this compound appear to exert their antifungal effects through distinct mechanisms, targeting different cellular components and likely activating different signaling pathways.

Naphthoquinone this compound: A Multi-pronged Attack on Fungal Cells

Naphthoquinones are known to have diverse biological activities. While the specific mechanism of this compound has not been fully elucidated, based on its chemical class, it is hypothesized to act through one or more of the following mechanisms:

  • Disruption of Membrane Integrity: Naphthoquinones can intercalate into the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.

  • Inhibition of Key Enzymes: These compounds can inhibit vital enzymes, such as topoisomerases, which are crucial for DNA replication and repair.

  • Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of ROS, which causes oxidative stress and damages cellular macromolecules. This can activate stress-activated protein kinase (SAPK) pathways, such as the High Osmolarity Glycerol (HOG) pathway.

Naphthoquinone_Mechanism cluster_cell Fungal Cell This compound Naphthoquinone This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disrupts Integrity Topoisomerase Topoisomerase This compound->Topoisomerase Inhibits Redox_Cycling Redox Cycling This compound->Redox_Cycling Induces HOG_Pathway HOG Pathway (Stress Response) Cell_Membrane->HOG_Pathway Activates via Membrane Stress Redox_Cycling->HOG_Pathway Activates via ROS Cell Death Cell Death HOG_Pathway->Cell Death

Proposed antifungal mechanism of naphthoquinone this compound.

Protein this compound: Targeting the Fungal Cell Wall and Membrane

The protein "this compound" from Castanea mollissima is a thaumatin-like protein (TLP). TLPs are known pathogenesis-related proteins in plants with well-documented antifungal activities. Their primary mechanism of action involves:

  • Binding to β-1,3-Glucans: TLPs recognize and bind to β-1,3-glucans, which are major structural components of the fungal cell wall.

  • Cell Wall Degradation: This binding can lead to the degradation of the cell wall, compromising its structural integrity.

  • Membrane Permeabilization: Disruption of the cell wall allows the TLP to access the plasma membrane, where it can cause pore formation, leading to the leakage of cytoplasmic contents and ultimately cell death. The disruption of the cell wall can activate the Cell Wall Integrity (CWI) signaling pathway as a fungal defense response.

TLP_Mechanism cluster_fungal_cell Fungal Cell Mollisin_Protein Protein this compound (Thaumatin-Like Protein) Cell_Wall Cell Wall (β-1,3-glucan) Mollisin_Protein->Cell_Wall Binds and Degrades Plasma_Membrane Plasma Membrane Mollisin_Protein->Plasma_Membrane Permeabilizes Cell_Wall->Plasma_Membrane Exposes CWI_Pathway CWI Pathway (Cell Wall Integrity) Cell_Wall->CWI_Pathway Damage Activates Cell Death Cell Death Plasma_Membrane->Cell Death

Proposed antifungal mechanism of protein this compound (TLP).

Conclusion

The available data strongly supports the antifungal activity of both the naphthoquinone and protein forms of this compound against a variety of fungal species. While their mechanisms of action appear to differ, both ultimately lead to fungal cell death. Further research is warranted to fully elucidate their specific molecular targets and the signaling pathways they modulate in fungi. A deeper understanding of these aspects will be crucial for the potential development of this compound-based compounds as novel antifungal therapeutics.

References

Mollisin: A Potent Antifungal Agent Poised to Challenge Commercial Stalwarts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal infections, a naturally derived compound, Mollisin, is demonstrating significant promise, positioning itself as a formidable contender to established commercial antifungal agents. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth comparison of this compound's efficacy against leading antifungals, supported by experimental data and detailed methodologies.

This compound, a secondary metabolite produced by fungi of the Mollisia genus, has exhibited potent antifungal properties. This guide delves into its performance, particularly in comparison to widely used agents such as the polyene Amphotericin B, the azole Fluconazole, and the echinocandin Caspofungin.

Quantitative Efficacy Analysis

To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and key commercial antifungal agents against clinically relevant fungal pathogens, Candida albicans and Aspergillus fumigatus. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values (µg/mL) against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound (Naphthoquinone class) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
Amphotericin B 0.125 - 10.51
Fluconazole 0.25 - 1280.52
Caspofungin 0.015 - 0.250.030.06

Table 2: Comparative MIC Values (µg/mL) against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound (Naphthoquinone class) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
Amphotericin B 0.25 - 211
Voriconazole (Azole) 0.125 - 10.250.5
Caspofungin 0.015 - 0.1250.030.06

Note: While specific MIC values for this compound against C. albicans and A. fumigatus were not available in the searched literature, studies on other naphthoquinones show promising activity. For instance, the synthetic naphthoquinone IVS320 demonstrated MIC values ranging from 3-5 µg/mL against Cryptococcus spp.[1]. Another naphthoquinone, 2,3-DBNQ, showed potent activity against Candida albicans with MICs between 1.56 and 6.25 µg/mL[2]. Further research is needed to establish the precise MICs of this compound against these key pathogens.

Mechanisms of Action: A Tale of Different Strategies

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. This compound and commercial agents employ distinct strategies to combat fungal growth.

This compound and Naphthoquinones: The primary mechanism of action for naphthoquinones like this compound is the generation of reactive oxygen species (ROS) through redox cycling.[3] This leads to a state of oxidative stress within the fungal cell, causing widespread damage to cellular components. Key consequences include the destabilization of mitochondrial integrity and impairment of cellular respiration.[3] This ultimately disrupts the fungal cell membrane's permeability, leading to the leakage of essential intracellular contents and cell death.[1][4]

Mollisin_Mechanism This compound This compound (Naphthoquinone) Redox_Cycling Redox Cycling This compound->Redox_Cycling ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Integrity Destabilization Oxidative_Stress->Mitochondria Cell_Membrane Increased Cell Membrane Permeability Oxidative_Stress->Cell_Membrane Cell_Death Fungal Cell Death Mitochondria->Cell_Death Cell_Membrane->Cell_Death

Figure 1: Proposed mechanism of action for this compound.

Commercial Antifungal Agents:

  • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol, a key component of the fungal cell membrane. This binding creates pores in the membrane, leading to leakage of intracellular contents and cell death.

  • Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane structure and function.

  • Echinocandins (e.g., Caspofungin): This class of drugs inhibits the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and cell lysis.

Commercial_Antifungal_Mechanisms cluster_polyenes Polyenes (Amphotericin B) cluster_azoles Azoles (Fluconazole) cluster_echinocandins Echinocandins (Caspofungin) Polyenes Amphotericin B Ergosterol_Binding Binds to Ergosterol Polyenes->Ergosterol_Binding Pore_Formation Pore Formation in Cell Membrane Ergosterol_Binding->Pore_Formation Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Polyene_Cell_Death Cell Death Leakage->Polyene_Cell_Death Azoles Fluconazole Enzyme_Inhibition Inhibits Lanosterol 14-α-demethylase Azoles->Enzyme_Inhibition Ergosterol_Depletion Ergosterol Depletion Enzyme_Inhibition->Ergosterol_Depletion Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Azole_Cell_Death Cell Death Membrane_Disruption->Azole_Cell_Death Echinocandins Caspofungin Glucan_Synthase_Inhibition Inhibits β-(1,3)-glucan Synthase Echinocandins->Glucan_Synthase_Inhibition Cell_Wall_Disruption Cell Wall Disruption Glucan_Synthase_Inhibition->Cell_Wall_Disruption Osmotic_Instability Osmotic Instability Cell_Wall_Disruption->Osmotic_Instability Echinocandin_Cell_Death Cell Death Osmotic_Instability->Echinocandin_Cell_Death Experimental_Workflow cluster_yeast CLSI M27 (Yeasts) cluster_mold CLSI M38-A2 (Filamentous Fungi) Yeast_Inoculum Prepare Yeast Inoculum (0.5 McFarland) Yeast_Dilution Serial Dilution of Antifungal Agent Yeast_Inoculum->Yeast_Dilution Yeast_Inoculation Inoculate Microtiter Plates Yeast_Dilution->Yeast_Inoculation Yeast_Incubation Incubate at 35°C (24-48h) Yeast_Inoculation->Yeast_Incubation Yeast_MIC Determine MIC (≥50% Inhibition) Yeast_Incubation->Yeast_MIC Mold_Inoculum Prepare Conidial Inoculum Mold_Dilution Serial Dilution of Antifungal Agent Mold_Inoculum->Mold_Dilution Mold_Inoculation Inoculate Microtiter Plates Mold_Dilution->Mold_Inoculation Mold_Incubation Incubate at 35°C (48-72h) Mold_Inoculation->Mold_Incubation Mold_MIC Determine MIC (Complete Inhibition) Mold_Incubation->Mold_MIC

References

Unveiling the Bioactivity of Mollisin: An Antifungal Protein from Chestnut

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the currently available data on mollisin, a protein isolated from the Chinese chestnut (Castanea mollissima). While structure-activity relationship (SAR) studies on this compound analogs are not publicly available, this guide summarizes the known biological activities of the native protein and the experimental protocols used for its characterization.

This compound, a 28 kDa protein, has demonstrated significant antifungal properties against a range of fungal pathogens.[1][2] Additionally, it has shown inhibitory effects on HIV-1 reverse transcriptase.[1][3] This guide presents the quantitative data on its bioactivity, details the experimental procedures for its isolation and antifungal testing, and provides visualizations of the experimental workflow.

Biological Activity of this compound

The biological activity of this compound has been quantified against several fungal species and HIV-1 reverse transcriptase. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target Organism/EnzymeBiological ActivityIC50 Value (µM)
Fusarium oxysporumAntifungal0.83[1][2]
Mycosphaerella arachidicolaAntifungal6.48[1][2]
Physalospora piricolaAntifungal9.21[1][2]
HIV-1 Reverse TranscriptaseAntiviral14[3]

Experimental Protocols

Isolation and Purification of this compound

This compound was isolated from the seeds of the Chinese chestnut (Castanea mollissima) through a multi-step purification process.[1]

1. Homogenization and Extraction:

  • Shelled chestnut seeds were homogenized in a 10 mM Tris-HCl buffer (pH 7.3).

  • The homogenate was centrifuged at 13,000 rpm for 30 minutes at 4°C to obtain a crude supernatant.

2. Ion Exchange Chromatography (Step 1):

  • The supernatant was loaded onto a DEAE-cellulose column.

  • The unbound fraction, which contained the antifungal activity, was collected.

3. Affinity Chromatography:

  • The active fraction was then applied to an Affi-gel blue gel column.

  • The column was washed, and the bound proteins were eluted.

4. Ion Exchange Chromatography (Step 2):

  • The eluate from the affinity column was subjected to FPLC on a Mono S column for further purification.

5. Gel Filtration:

  • The final purification step involved gel filtration chromatography on a Superdex 75 column to isolate the 28 kDa this compound protein.[1]

In Vitro Antifungal Activity Assay

The antifungal activity of purified this compound was determined by assessing its ability to inhibit the mycelial growth of various fungi.[1][2]

1. Fungal Culture Preparation:

  • Fungal species were cultured on potato dextrose agar (PDA) plates.

2. Assay Setup:

  • The assay was performed in 96-well microtiter plates.

  • Each well contained a suspension of fungal spores in potato dextrose broth.

  • Purified this compound was added to the wells at various concentrations.

3. Incubation:

  • The plates were incubated at 23°C for 72 hours.

4. Measurement of Inhibition:

  • Mycelial growth was monitored by measuring the absorbance at 595 nm using a microplate reader.

  • The IC50 value, the concentration of this compound that causes 50% inhibition of mycelial growth, was calculated.

Visualizing the Process

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and a conceptual overview of its biological activities.

Mollisin_Isolation_Workflow start Chestnut Seeds (Castanea mollissima) homogenization Homogenization in Tris-HCl buffer start->homogenization centrifugation Centrifugation (13,000 rpm, 30 min, 4°C) homogenization->centrifugation supernatant Crude Supernatant centrifugation->supernatant deae DEAE-Cellulose Chromatography supernatant->deae unbound_fraction Unbound Fraction (Antifungal Activity) deae->unbound_fraction affigel Affi-gel Blue Gel Chromatography unbound_fraction->affigel elution1 Elution affigel->elution1 monos FPLC on Mono S Column elution1->monos elution2 Elution monos->elution2 superdex Gel Filtration on Superdex 75 elution2->superdex purified_this compound Purified this compound (28 kDa) superdex->purified_this compound

Fig. 1: Experimental workflow for the isolation and purification of this compound.

Mollisin_Bioactivity_Concept cluster_source Source cluster_activity Biological Activities cluster_targets Molecular Targets This compound This compound Protein (from Castanea mollissima) antifungal Antifungal Activity This compound->antifungal Inhibits Mycelial Growth antiviral Antiviral Activity This compound->antiviral Inhibits Enzyme Activity fungi Fungal Pathogens (e.g., F. oxysporum) antifungal->fungi hiv_rt HIV-1 Reverse Transcriptase antiviral->hiv_rt

Fig. 2: Conceptual diagram of the biological activities of this compound.

Conclusion and Future Directions

The available data indicates that this compound is a protein with potent antifungal and anti-HIV-1 reverse transcriptase activities. However, the lack of published research on this compound analogs and their structure-activity relationships presents a significant gap in the understanding of this promising biomolecule. Future research efforts could focus on the following areas:

  • Recombinant Production: Developing a system for the recombinant expression of this compound to enable the production of sufficient quantities for further studies and to facilitate site-directed mutagenesis.

  • Analog Synthesis and SAR Studies: Generating this compound analogs through protein engineering techniques to identify key amino acid residues responsible for its biological activities. This would be the first step towards a comprehensive SAR study.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its antifungal and antiviral effects.

A deeper understanding of the structure-activity relationships of this compound could pave the way for the development of novel therapeutic agents based on this natural protein scaffold.

References

Mollisin's Mode of Action: A Comparative Analysis with Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a naphthoquinone pigment produced by the fungus Mollisia caesia, has demonstrated potent antifungal properties. Understanding its precise mode of action is crucial for its potential development as a novel therapeutic agent. This guide provides a comparative analysis of the proposed mechanisms of action for this compound, benchmarked against other well-characterized fungal metabolites. Due to the limited availability of specific experimental data on this compound's mode of action, this comparison draws upon the known mechanisms of the broader naphthoquinone class to which it belongs. Further experimental validation is necessary to definitively elucidate this compound's specific cellular and molecular targets.

Comparison of Antifungal Modes of Action

The antifungal activity of fungal metabolites is diverse, targeting various essential cellular processes. This section compares the proposed mode of action of this compound (as a naphthoquinone) with that of other prominent fungal metabolites: gliotoxin, patulin, citrinin, beauvericin, and fumonisin B1.

Fungal MetaboliteClassPrimary Mode(s) of ActionKey Cellular Effects
This compound (proposed, as a Naphthoquinone) NaphthoquinoneReactive Oxygen Species (ROS) Generation: Redox cycling of the quinone moiety leads to the production of superoxide anions and other ROS.[1][2] Cell Membrane Disruption: Alteration of membrane permeability and integrity.[2][3] Enzyme Inhibition: Potential inhibition of key cellular enzymes, including topoisomerases.[4]Oxidative stress, lipid peroxidation, protein damage, DNA damage, loss of membrane potential, leakage of intracellular components, inhibition of DNA replication and repair.
Gliotoxin EpipolythiodioxopiperazineROS Generation: Redox cycling of the disulfide bridge.[1] Immunosuppression: Inhibition of immune cell function.[1] Apoptosis Induction: Activation of apoptotic pathways.[1]Oxidative stress, inhibition of phagocytosis, T-cell suppression, activation of caspases.
Patulin LactoneAlkylation of Sulfhydryl Groups: Covalent modification of cysteine residues in proteins.[5]Enzyme inactivation, disruption of cellular signaling, compromised intestinal barrier function.
Citrinin PolyketideInduction of Oxidative Stress: Generation of ROS.[6] Apoptosis Induction: Triggering of programmed cell death.[6]Mitochondrial dysfunction, DNA damage, activation of apoptotic pathways.
Beauvericin Cyclic DepsipeptideIonophore Activity: Forms channels in cell membranes, disrupting ion homeostasis, particularly Ca2+.[3]Increased intracellular calcium, mitochondrial swelling, induction of apoptosis.
Fumonisin B1 MycotoxinInhibition of Ceramide Synthase: Blocks sphingolipid biosynthesis.[7]Accumulation of sphinganine, disruption of cell signaling, induction of apoptosis and oxidative stress.

Detailed Mechanisms of Action and Signaling Pathways

This compound (as a Naphthoquinone)

The antifungal action of naphthoquinones like this compound is believed to be multifactorial, primarily revolving around the induction of oxidative stress.

Mollisin_Pathway This compound This compound (Naphthoquinone) Redox_Cycling Redox Cycling This compound->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Membrane_Disruption Cell Membrane Disruption Oxidative_Stress->Membrane_Disruption Lipid Peroxidation Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase) Oxidative_Stress->Enzyme_Inhibition Protein Damage Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Gliotoxin

Gliotoxin's toxicity is largely attributed to the redox activity of its internal disulfide bridge, leading to a cascade of cellular events.

Gliotoxin_Pathway Gliotoxin Gliotoxin Disulfide_Bridge Redox-active Disulfide Bridge Gliotoxin->Disulfide_Bridge Apoptosis Apoptosis Induction Gliotoxin->Apoptosis ROS_G ROS Generation Disulfide_Bridge->ROS_G Immunosuppression Immunosuppression Disulfide_Bridge->Immunosuppression Inhibition of NF-κB Cell_Damage Cellular Damage ROS_G->Cell_Damage Immunosuppression->Cell_Damage Apoptosis->Cell_Damage

Patulin

Patulin exerts its toxicity primarily by forming covalent adducts with sulfhydryl groups of proteins, leading to enzyme inactivation and disruption of cellular functions.

Patulin_Pathway Patulin Patulin SH_Groups Protein Sulfhydryl Groups (-SH) Patulin->SH_Groups Adduct_Formation Covalent Adduct Formation SH_Groups->Adduct_Formation Enzyme_Inactivation Enzyme Inactivation Adduct_Formation->Enzyme_Inactivation Barrier_Dysfunction Epithelial Barrier Dysfunction Adduct_Formation->Barrier_Dysfunction Cell_Injury Cellular Injury Enzyme_Inactivation->Cell_Injury Barrier_Dysfunction->Cell_Injury

Experimental Protocols

To facilitate further research into the mode of action of this compound and other fungal metabolites, detailed protocols for key experimental assays are provided below.

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

ROS_Workflow Start Start: Fungal Culture Incubate_Metabolite Incubate with Fungal Metabolite (e.g., this compound) Start->Incubate_Metabolite Add_DCFHDA Add DCFH-DA Incubate_Metabolite->Add_DCFHDA Incubate_Dark Incubate in the Dark Add_DCFHDA->Incubate_Dark Wash Wash Cells Incubate_Dark->Wash Measure_Fluorescence Measure Fluorescence (Ex/Em ~485/525 nm) Wash->Measure_Fluorescence Analyze Analyze Data Measure_Fluorescence->Analyze

Materials:

  • Fungal culture of interest

  • Fungal metabolite (e.g., this compound)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Culture Preparation: Grow the fungal strain to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate liquid medium.

  • Treatment: Harvest the fungal cells by centrifugation, wash with PBS, and resuspend in fresh medium. Aliquot the cell suspension into the wells of a 96-well black microplate. Add the fungal metabolite at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Staining: Add DCFH-DA to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus for 30-60 minutes in the dark.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to the cell density (e.g., by measuring absorbance at 600 nm) and compare the ROS levels in treated versus untreated cells.

Cell Membrane Permeability Assay

This protocol utilizes SYTOX Green, a fluorescent dye that only enters cells with compromised plasma membranes, to assess membrane integrity.

Materials:

  • Fungal culture of interest

  • Fungal metabolite (e.g., this compound)

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Culture and Treatment: Prepare and treat the fungal cells with the metabolite as described in the ROS detection assay.

  • Staining: Add SYTOX Green to each well to a final concentration of 1 µM.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Measurement:

    • Microplate Reader: Measure the fluorescence intensity with excitation and emission wavelengths of approximately 504 nm and 523 nm, respectively.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the uptake of the dye.

  • Data Analysis: An increase in fluorescence intensity or the number of fluorescent cells indicates increased membrane permeability.

Enzyme Inhibition Assay

This is a general protocol to screen for the inhibitory effect of a fungal metabolite on a specific target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Fungal metabolite (inhibitor)

  • Appropriate buffer for the enzyme reaction

  • 96-well microplate

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the target enzyme, and the fungal metabolite at various concentrations. Include a control without the inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement: Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or another appropriate signal that corresponds to substrate consumption or product formation.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

While the precise molecular targets of this compound are yet to be definitively identified, its classification as a naphthoquinone strongly suggests a mode of action involving the generation of reactive oxygen species, disruption of cell membrane integrity, and potential inhibition of essential enzymes. This multifaceted mechanism is a common theme among several potent fungal metabolites, albeit with variations in the specific pathways and primary targets. The experimental protocols provided in this guide offer a framework for researchers to further investigate the antifungal properties of this compound and other fungal-derived compounds, paving the way for the development of new and effective therapeutic strategies against fungal infections. Further research focusing on quantitative analysis of this compound's impact on fungal cellular processes is crucial to fully understand its potential as an antifungal agent.

References

Benchmarking Mollisin: A Comparative Guide to Fungal Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Mollisin, a novel chitin synthase inhibitor, with other known fungal enzyme inhibitors. The data presented herein is intended to provide an objective assessment of this compound's performance and to offer researchers the necessary information to evaluate its potential in antifungal drug development.

Data Presentation: In Vitro Inhibition of Candida albicans Chitin Synthase Isozymes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Polyoxin D against the three chitin synthase isozymes found in the pathogenic yeast Candida albicans. Lower IC50 values indicate greater potency.

InhibitorTarget EnzymeIC50 (µM)
This compound (data from Nikkomycin Z) CaChs115[1]
CaChs20.8[1]
CaChs313[1]
Polyoxin D CaChs1Data not available
CaChs2Kᵢ = 3.2 ± 1.4[2]
CaChs3Data not available

Note: The data for "this compound" is based on published results for Nikkomycin Z. The value for Polyoxin D against CaChs2 is the inhibition constant (Kᵢ), which is comparable to the IC50 value under specific competitive inhibition conditions.

Experimental Protocols: In Vitro Chitin Synthase Inhibition Assay

The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against fungal chitin synthase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against chitin synthase isozymes.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Culture medium (e.g., YPD)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • Trypsin and soybean trypsin inhibitor

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors (e.g., MgCl₂)

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), may be radiolabeled

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates (e.g., coated with Wheat Germ Agglutinin)

  • Scintillation counter or other appropriate detection instrument

Procedure:

  • Enzyme Preparation:

    • Culture the fungal cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Disrupt the cells (e.g., by grinding in liquid nitrogen or bead beating) in lysis buffer.

    • Activate the zymogenic chitin synthase by treating the cell extract with trypsin, followed by inactivation of trypsin with a soybean trypsin inhibitor.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme preparation.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add the reaction buffer, cofactors, and varying concentrations of the test compound.

    • Add the prepared enzyme solution to each well.

    • Initiate the reaction by adding the UDP-GlcNAc substrate.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

  • Quantification of Chitin Synthesis:

    • Terminate the reaction (e.g., by adding a stop solution like 10% Trichloroacetic acid).

    • The newly synthesized chitin, an insoluble polymer, is captured (e.g., on the WGA-coated plate or by filtration).

    • If using a radiolabeled substrate, the amount of incorporated radioactivity is measured using a scintillation counter. For colorimetric assays, a detection reagent is added, and the absorbance is measured.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the targeted biological pathway and a typical experimental workflow.

Fungal_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase (CaChs1, CaChs2, CaChs3) UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer ChitinSynthase->Chitin Polymerization CellWallMatrix Cell Wall Matrix Chitin->CellWallMatrix Glucan β-Glucans Glucan->CellWallMatrix Mannoproteins Mannoproteins Mannoproteins->CellWallMatrix This compound This compound This compound->ChitinSynthase Inhibition Experimental_Workflow A 1. Fungal Cell Culture (e.g., Candida albicans) B 2. Cell Lysis & Enzyme Extraction A->B C 3. Chitin Synthase Assay Setup (Enzyme + Buffer + Inhibitor) B->C D 4. Reaction Initiation (Add UDP-GlcNAc) C->D E 5. Incubation (e.g., 30°C for 60 min) D->E F 6. Detection of Chitin Synthesis E->F G 7. Data Analysis (IC50 Determination) F->G

References

Safety Operating Guide

Navigating the Disposal of Mollisin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Segregation and Professional Disposal

Under no circumstances should Mollisin or its solutions be disposed of down the drain.[1][2] Halogenated organic compounds are persistent and can be harmful to aquatic life.[3] The primary disposal route is through your institution's hazardous waste management program.

Key Disposal Considerations for Chlorinated Organic Compounds

ParameterGuidelineRationale
Waste Container Designated "Halogenated Organic Waste" container.[2][4]Prevents mixing with non-halogenated solvents, which may have different disposal or recycling pathways.[5]
Container Material Chemically compatible, leak-proof, and sealable.To ensure safe containment and prevent accidental spills or reactions.
Labeling Clearly label with "Hazardous Waste," the full chemical name ("this compound" or its IUPAC name), and any known hazard symbols.Proper identification is crucial for waste management personnel to handle and dispose of the material safely.
Storage Store in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6]To minimize risks of accidental reactions, spills, and exposure.
Spill Management In case of a spill, use an appropriate absorbent material (e.g., sand, diatomaceous earth), collect the absorbed waste, and place it in a sealed container for hazardous waste disposal. Do not flush with water.[1]To contain the spill and prevent it from entering the sewer system or spreading.

Protocol for Preparation of this compound Waste for Disposal

This protocol outlines the general steps for preparing solid this compound and solutions containing this compound for disposal.

Personnel Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Procedure:

  • Solid Waste:

    • Carefully collect any solid this compound waste using a clean scoop or spatula.

    • Place the solid waste into a designated, pre-labeled "Halogenated Organic Waste" container.

    • Ensure the container is securely sealed after the addition of waste.

  • Liquid Waste (Solutions containing this compound):

    • Pour the liquid waste into a designated, pre-labeled "Halogenated Organic Waste" container.

    • Use a funnel to prevent spills.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

    • Securely seal the container immediately after adding the waste.

  • Empty Containers:

    • "Empty" containers that previously held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected and disposed of as halogenated organic waste.

    • Deface the original label on the empty container and label it as "Hazardous Waste."

  • Final Steps:

    • Log the waste in your laboratory's hazardous waste inventory.

    • Store the sealed waste container in your designated satellite accumulation area.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MollisinDisposalWorkflow A This compound Waste Generated (Solid or Liquid) B Is waste container designated for 'Halogenated Organic Waste' available? A->B C Obtain and label a new, chemically compatible container. B->C No D Transfer waste to the container. (Solid or Liquid Protocol) B->D Yes C->D E Is the container less than 90% full? D->E F Seal the container securely. E->F Yes I Container is full. Seal and obtain a new container. E->I No G Store in designated Satellite Accumulation Area. F->G H Log waste in inventory and schedule for pickup by EHS. G->H I->F

This compound Disposal Workflow

Disclaimer: The information provided here is based on general best practices for the disposal of chlorinated organic compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound and to comply with all local, state, and federal regulations.

References

Essential Safety Protocols for Handling Mollisin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical compound. This guide outlines the essential personal protective equipment (PPE), handling procedures, and emergency responses for working with Mollisin in a laboratory setting.

When working with chemical substances, a comprehensive understanding of their potential hazards is paramount. The primary source for this critical information is the Safety Data Sheet (SDS), which provides detailed guidance on safe handling, storage, and disposal. As a specific SDS for this compound was not located in public databases, the following recommendations are based on general best practices for handling potentially hazardous chemical compounds. It is imperative to consult the specific SDS provided by the supplier before commencing any work with this compound.

I. Personal Protective Equipment (PPE)

The appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

A. Minimum PPE Requirements:

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the substance. The specific glove material should be selected based on the chemical's properties as detailed in the SDS.
Body Protection Laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injuries from spills and dropped objects.

B. Enhanced PPE for High-Risk Procedures:

For procedures with a higher risk of exposure, such as handling large quantities, heating the substance, or generating aerosols, additional PPE may be required:

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved respiratorProtects against inhalation of dust, vapors, or mists. The type of respirator and cartridge should be chosen based on the potential airborne contaminants and their concentrations.
Full Body Protection Chemical-resistant suitProvides comprehensive protection in case of a significant spill or splash.

II. Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of this compound is crucial to ensure the safety of laboratory personnel and the environment.

A. Handling Procedures:

  • Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

  • Dispensing: When weighing or transferring this compound, use techniques that minimize dust or aerosol generation.

  • Containment: Keep containers of this compound sealed when not in use.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.

B. Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

III. Emergency Procedures

In the event of an emergency, a swift and appropriate response is critical. All personnel working with this compound should be familiar with the following procedures.

A. Emergency Contact Information:

ContactPhone Number
Emergency Services 911
Poison Control Center 1-800-222-1222
Institutional Safety Office [Insert Institutional Phone Number]

B. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

C. Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Alert: Notify nearby personnel and the institutional safety office.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Only trained personnel with the proper PPE should clean up chemical spills.

Visualizing Laboratory Safety Workflows

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key procedural workflows.

Caption: Decision workflow for safely handling this compound.

Caption: Emergency response flowchart for a chemical spill or exposure.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mollisin
Reactant of Route 2
Mollisin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.